Nomelidine
Beschreibung
Eigenschaften
CAS-Nummer |
60324-59-6 |
|---|---|
Molekularformel |
C15H15BrN2 |
Molekulargewicht |
303.20 g/mol |
IUPAC-Name |
(Z)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8- |
InChI-Schlüssel |
AZFZKANGXPSDEA-NVNXTCNLSA-N |
Isomerische SMILES |
CNC/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2 |
Kanonische SMILES |
CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate cholesterol-3-glucose CPP 199 norzimeldine norzimelidine norzimelidine dihydrochloride norzimelidine dihydrochloride, (Z)-isomer norzimelidine fumarate (1:1) norzimelidine maleate (1:1) norzimelidine monohydrochloride norzimelidine, (E)-isomer norzimelidine, (Z)-isome |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Norzimelidine's Mechanism of Action in Serotonin Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norzimelidine, the primary active metabolite of the pioneering selective serotonin reuptake inhibitor (SSRI) zimelidine, exerts its therapeutic effect by potently and selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft.[1][2] This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This technical guide provides a detailed examination of norzimelidine's mechanism of action, supported by available pharmacological data, comprehensive experimental protocols for assessing serotonin reuptake inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Zimelidine was one of the first SSRIs to be developed, and its clinical efficacy is largely attributed to its active metabolite, norzimelidine.[1] Understanding the specific interactions of norzimelidine with the serotonin transporter (SERT) is crucial for the continued development of novel antidepressants with improved efficacy and side-effect profiles. This document collates and presents the core pharmacological principles of norzimelidine's action, focusing on its primary mechanism of serotonin reuptake inhibition.
Pharmacodynamics of Norzimelidine
Norzimelidine's principal mechanism of action is the blockade of the serotonin transporter (SERT), a presynaptic protein responsible for the reabsorption of serotonin from the synaptic cleft.[3] By inhibiting SERT, norzimelidine effectively increases the concentration of serotonin available to bind to postsynaptic receptors.[4]
Quantitative Pharmacological Data
Despite extensive literature searches, specific quantitative binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for norzimelidine at the human serotonin transporter were not explicitly available in the reviewed literature. The following table summarizes the known qualitative information and provides placeholders for future data.
| Compound | Target | Action | Ki (nM) | IC50 (nM) | Selectivity | Reference |
| Norzimelidine | Serotonin Transporter (SERT) | Inhibition of Reuptake | Data not available | Data not available | High for SERT over Norepinephrine Transporter (NET) | |
| Norzimelidine | Norepinephrine Transporter (NET) | Weak Inhibition of Reuptake | Data not available | Data not available | Low |
Signaling Pathway of Serotonin Reuptake Inhibition
The following diagram illustrates the mechanism of action of norzimelidine at the serotonergic synapse.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like norzimelidine.
Radioligand Binding Assay for Serotonin Transporter
This assay determines the binding affinity (Ki) of a compound for the serotonin transporter.
Objective: To measure the displacement of a specific radioligand from the serotonin transporter by the test compound (norzimelidine).
Materials:
-
Membrane Preparation: Homogenized brain tissue (e.g., cortex, striatum) or cells expressing the human serotonin transporter.
-
Radioligand: [³H]-citalopram or [³H]-paroxetine (high-affinity SERT ligands).
-
Test Compound: Norzimelidine in a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the membrane preparation and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of norzimelidine, and a fixed concentration of the radioligand. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known SERT inhibitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of norzimelidine to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay in Synaptosomes
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into nerve terminals.
Objective: To determine the half-maximal inhibitory concentration (IC50) of norzimelidine for serotonin reuptake in isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosome Preparation: Isolated from fresh brain tissue (e.g., rat cortex or striatum).
-
Radiolabeled Serotonin: [³H]-5-HT.
-
Test Compound: Norzimelidine in a range of concentrations.
-
Assay Buffer: Krebs-Ringer bicarbonate buffer or similar physiological salt solution, gassed with 95% O₂/5% CO₂.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosomes in the assay buffer.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of norzimelidine or vehicle at 37°C for a short period.
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-5-HT.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of serotonin uptake for each concentration of norzimelidine compared to the vehicle control. Plot the percentage of inhibition against the log concentration of norzimelidine to calculate the IC50 value.
Conclusion
Norzimelidine's mechanism of action is centered on its potent and selective inhibition of the serotonin transporter. This leads to an increase in synaptic serotonin levels, which is believed to be the primary driver of its antidepressant effects. The experimental protocols detailed in this guide provide a robust framework for the in-vitro characterization of SERT inhibitors. Further research to determine the precise binding kinetics and affinity of norzimelidine for the human serotonin transporter would provide a more complete understanding of its pharmacological profile and could aid in the development of next-generation antidepressants.
References
An In-depth Technical Guide to the Research Applications of Nomelidine (Norzimelidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomelidine, also known as Norzimelidine, is the primary active metabolite of Zimelidine, one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed. While Zimelidine was withdrawn from the market due to rare but serious side effects, its active metabolite, this compound, remains a subject of scientific interest due to its pharmacological profile. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its mechanism of action, and potential as a pharmacological tool. This document synthesizes available data on its interaction with monoamine transporters and outlines the experimental protocols typically employed to characterize such compounds.
Introduction
This compound is a pyridylallylamine derivative and the N-demethylated metabolite of Zimelidine.[1] Much of the pharmacological activity previously attributed to Zimelidine is understood to be mediated by this compound.[1] As a potent inhibitor of serotonin reuptake, this compound has been a valuable tool in neuroscience research for investigating the role of the serotonergic system in various physiological and pathological processes.
Core Mechanism of Action: Monoamine Transporter Inhibition
This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] By blocking SERT, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
Qualitative studies have consistently shown that this compound is a potent and selective inhibitor of serotonin uptake.[2] It exhibits significantly less activity at the norepinephrine transporter (NET) and has negligible effects on the dopamine transporter (DAT).[2] This selectivity for SERT makes it a more specific tool for studying serotonergic pathways compared to less selective monoamine reuptake inhibitors.
Quantitative Pharmacological Data
| Target Transporter | Common Name | This compound Inhibitory Potency |
| Serotonin Transporter | SERT | High |
| Norepinephrine Transporter | NET | Low |
| Dopamine Transporter | DAT | Negligible |
Caption: Summary of the qualitative inhibitory profile of this compound at monoamine transporters.
Key Research Applications
Due to its selective inhibition of serotonin reuptake, this compound can be utilized in various research contexts:
-
Elucidating the Role of the Serotonergic System: As a selective pharmacological agent, this compound can be used in in vitro and in vivo studies to investigate the involvement of serotonin in mood, anxiety, cognition, and other central nervous system functions.
-
Structure-Activity Relationship (SAR) Studies: this compound can serve as a reference compound in the development of new SSRIs and other monoamine transporter inhibitors.
-
Metabolic Studies: Research on the metabolism of Zimelidine often involves the characterization and quantification of this compound as the primary active metabolite.
Experimental Protocols
The following sections describe the general methodologies used to characterize the interaction of compounds like this compound with monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific transporter.
Principle: This competitive binding assay measures the ability of a non-radiolabeled compound (e.g., this compound) to displace a known radiolabeled ligand that binds to the transporter of interest (e.g., [³H]citalopram for SERT).
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the human serotonin transporter (hSERT) or from specific brain regions rich in SERT (e.g., hypothalamus, striatum).
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Inhibition Assays
These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes.
Principle: Synaptosomes, which are isolated presynaptic nerve terminals, are used to measure the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin). The inhibitory effect of a test compound on this uptake is then quantified.
General Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue (e.g., rat or mouse cortex or hypothalamus) by homogenization and differential centrifugation.
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound).
-
Uptake Initiation: Uptake is initiated by the addition of the radiolabeled neurotransmitter (e.g., [³H]serotonin).
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50) is determined by non-linear regression analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound at the serotonergic synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Logical Relationship of Monoamine Transporter Inhibition
Caption: Selectivity profile of this compound for monoamine transporters.
Conclusion
This compound (Norzimelidine) is a potent and selective serotonin reuptake inhibitor that has served as a valuable research tool. Its primary application lies in the investigation of the serotonergic system's role in health and disease. While precise, publicly available quantitative binding and uptake inhibition data for this compound are scarce, the qualitative understanding of its selectivity is well-established. The experimental protocols outlined in this guide represent the standard methods used to characterize the pharmacological profile of monoamine transporter inhibitors and are applicable to the further study of this compound and related compounds.
References
An In-Depth Technical Guide to the Pharmacology and Toxicology of Nomelidine (Norzimelidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomelidine, more commonly known as Norzimelidine, is the primary active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI), Zimelidine. Following the withdrawal of Zimelidine from the market due to rare but serious adverse effects, including Guillain-Barré syndrome and hypersensitivity reactions, the pharmacological and toxicological profile of its active metabolite remains a subject of scientific interest. This technical guide provides a comprehensive overview of the pharmacology and toxicology of Norzimelidine, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Quantitative data are summarized in structured tables, and detailed experimental methodologies for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the compound's characteristics.
Introduction
Norzimelidine is the N-demethylated metabolite of Zimelidine, a pyridylallylamine-derived antidepressant. It is understood that a significant portion of the pharmacological activity of Zimelidine is attributable to Norzimelidine.[1] The primary mechanism of action of Norzimelidine is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[2][3] It exhibits a much lower affinity for the norepinephrine transporter (NET) and a negligible effect on the dopamine transporter (DAT).[2] This profile distinguishes it from tricyclic antidepressants (TCAs) and other mixed-action antidepressants. The withdrawal of its parent compound, Zimelidine, has limited the extent of dedicated research on Norzimelidine; however, existing data from studies on Zimelidine provide valuable insights into its properties.
Pharmacology
Mechanism of Action
Norzimelidine's primary pharmacological effect is the inhibition of serotonin reuptake. By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby prolonging the neurotransmitter's availability to bind to postsynaptic receptors.[2] This action is believed to be the principal mechanism underlying its antidepressant effects. In vivo studies in mice have shown that Norzimelidine behaves as a weak noradrenaline (NA) uptake inhibitor.
Pharmacodynamics
The pharmacodynamic effects of Norzimelidine are a direct consequence of its mechanism of action. The increased synaptic serotonin levels lead to enhanced serotonergic neurotransmission. In animal models, Norzimelidine has been shown to counteract reserpine-induced hypothermia and potentiate TRH-induced hyperthermia, effects indicative of noradrenaline uptake inhibition, albeit weaker than its effect on serotonin. Unlike tricyclic antidepressants, Norzimelidine has negligible affinity for muscarinic, histaminergic, and adrenergic receptors, resulting in a more favorable side-effect profile in terms of anticholinergic and cardiovascular effects.
Pharmacokinetics
Norzimelidine is formed through the hepatic metabolism of Zimelidine. After oral administration of Zimelidine, Norzimelidine plasma concentrations are often two to four times higher than those of the parent compound, indicating extensive first-pass metabolism. The plasma half-life of Norzimelidine is significantly longer than that of Zimelidine, with a mean of approximately 22.8 hours. This long half-life allows for more stable plasma concentrations with once-daily dosing. The primary route of elimination is through the kidneys.
Table 1: Pharmacokinetic Parameters of Norzimelidine in Humans (following Zimelidine administration)
| Parameter | Value | Reference |
| Mean Plasma Half-life (t½) | 22.8 hours | |
| Time to Reach Steady-State | 3-5 days | |
| Protein Binding (Free Fraction) | 18.3 ± 2.8% (in CSF) |
Toxicology
The toxicological profile of Norzimelidine is not extensively characterized independently of its parent compound, Zimelidine. The withdrawal of Zimelidine was prompted by rare but severe adverse reactions, including Guillain-Barré syndrome and a hypersensitivity syndrome characterized by fever, myalgia, arthralgia, and liver function disturbances. It is plausible that Norzimelidine contributes to these toxicities, given that it is the major and more persistent metabolite.
Table 2: Acute Toxicity Data (General)
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >1,960 mg/kg | |
| LD50 | Rabbit | Dermal | >2,020 mg/kg | |
| LC50 | Rat | Inhalation (4-hr) | >3 mg/L |
Cardiotoxicity
Zimelidine was reported to have a lower propensity for cardiotoxicity compared to tricyclic antidepressants. However, a thorough in vitro assessment of Norzimelidine's effects on cardiac ion channels, such as the hERG channel, would be necessary for a complete cardiovascular safety profile.
Neurotoxicity
The primary neurotoxic concerns are related to the rare occurrence of Guillain-Barré syndrome associated with Zimelidine. The exact mechanism for this adverse effect is not fully understood but is thought to be an immune-mediated response.
Hepatotoxicity
Cases of liver function disturbance were reported with Zimelidine treatment. This was a component of the hypersensitivity syndrome observed in some patients.
Experimental Protocols
In Vitro Monoamine Uptake Inhibition Assay
This protocol describes a general method for assessing the inhibition of monoamine transporters using synaptosomes.
Objective: To determine the IC50 values of Norzimelidine for the inhibition of serotonin and norepinephrine uptake in rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex for NET, whole brain minus striatum for SERT)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitters ([³H]serotonin, [³H]norepinephrine)
-
Norzimelidine solutions of varying concentrations
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of Norzimelidine or vehicle control.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
After a short incubation period, terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radiolabel.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Norzimelidine and determine the IC50 value using non-linear regression analysis.
In Vivo Microdialysis
This protocol outlines a general procedure for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of freely moving animals.
Objective: To assess the effect of Norzimelidine administration on extracellular serotonin and norepinephrine levels in a specific brain region (e.g., hippocampus or prefrontal cortex).
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Norzimelidine solution for administration
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region. Secure the cannula with dental cement. Allow the animal to recover from surgery.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal extracellular neurotransmitter levels.
-
Drug Administration: Administer Norzimelidine via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify serotonin and norepinephrine levels.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline and analyze the time course of the drug's effect.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Norzimelidine at the serotonergic synapse.
Experimental Workflow
Caption: Workflow for an in vitro monoamine uptake inhibition assay.
Conclusion
Norzimelidine (this compound) is a potent and selective serotonin reuptake inhibitor and the primary active metabolite of Zimelidine. Its pharmacological profile suggests that it was the main contributor to the therapeutic effects of its parent drug. While the withdrawal of Zimelidine has limited the availability of direct and comprehensive toxicological data on Norzimelidine, the existing information points towards a compound with a more favorable acute toxicity and side-effect profile compared to older classes of antidepressants, but with a lingering, albeit poorly understood, association with rare and serious adverse events. Further research, particularly in the areas of in vitro toxicology using modern techniques such as hERG channel assays and assessments in human-derived cells, would be necessary to fully elucidate the safety profile of Norzimelidine and to understand the mechanisms behind the severe adverse reactions that led to the discontinuation of its parent compound. This technical guide provides a foundational understanding of Norzimelidine for researchers and professionals in the field of drug development.
References
Nomifensine: A Technical Overview of its Biological Activity and Molecular Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Nomifensine is a tetrahydroisoquinoline antidepressant that acts as a potent inhibitor of norepinephrine and dopamine reuptake.[1][2] Originally marketed under brand names such as Merital and Alival, it was withdrawn from the market due to an association with an increased incidence of hemolytic anemia.[3] Despite its withdrawal from clinical use, nomifensine remains a valuable tool in neuroscience research due to its distinct pharmacological profile, particularly its potent inhibition of catecholamine reuptake with weak effects on the serotonin transporter.[1] This document provides a detailed technical guide on the biological activity, molecular targets, and associated experimental methodologies of nomifensine.
Core Biological Activity and Molecular Targets
Nomifensine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] By blocking these transporters, nomifensine increases the synaptic concentration of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission. This activity is believed to underlie its antidepressant effects. In contrast to many tricyclic antidepressants, nomifensine exhibits very weak inhibition of the serotonin transporter (SERT).
Quantitative Pharmacological Data
The inhibitory activity of nomifensine on monoamine transporters has been quantified in vitro. The following table summarizes the key binding affinity data.
| Target | Ligand | Assay Type | Species | Tissue | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | Nomifensine | Amine Uptake Inhibition | Rat | Brain Synaptosomes | 4.7 | |
| Dopamine Transporter (DAT) | Nomifensine | Amine Uptake Inhibition | Rat | Brain Synaptosomes | 26 | |
| Serotonin Transporter (SERT) | Nomifensine | Amine Uptake Inhibition | Rat | Brain Synaptosomes | ~4000 |
Signaling Pathways and Mechanism of Action
Nomifensine exerts its effects at the presynaptic terminal of noradrenergic and dopaminergic neurons. By binding to and inhibiting the function of NET and DAT, it prevents the re-clearance of norepinephrine and dopamine from the synaptic cleft. This leads to a prolonged presence of these neurotransmitters in the synapse, allowing for increased stimulation of postsynaptic adrenergic and dopaminergic receptors.
Experimental Protocols
The following section details the methodologies used in key experiments to characterize the biological activity of nomifensine.
Amine Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol is based on the methodology described by Tuomisto (1977) to determine the inhibitory constants (Ki) of nomifensine for norepinephrine, dopamine, and serotonin uptake.
1. Preparation of Synaptosomes:
-
Male rats are euthanized, and the brains are rapidly removed and placed in ice-cold 0.32 M sucrose.
-
The brain tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.
-
The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer) for use in the uptake assay.
2. Amine Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated for 5 minutes at 37°C in the physiological buffer containing various concentrations of nomifensine or vehicle control.
-
The uptake reaction is initiated by the addition of a mixture of radiolabeled monoamines (e.g., ³H-norepinephrine, ³H-dopamine, and ¹⁴C-5-hydroxytryptamine) at a final concentration below their respective Km values for uptake.
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is quantified by liquid scintillation counting.
-
Non-specific uptake is determined in parallel incubations carried out at 0-4°C or in the presence of a high concentration of a standard uptake inhibitor.
3. Data Analysis:
-
The concentration of nomifensine that inhibits 50% of the specific monoamine uptake (IC50) is determined from concentration-response curves.
-
The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant for the substrate's transport.
In Vivo Extracellular Recording of Monoaminergic Neurons
This protocol provides a general workflow for assessing the effect of nomifensine on the firing rate of monoaminergic neurons in vivo, based on methodologies such as those described by Katz et al. (2010).
1. Animal Preparation:
-
A male Sprague-Dawley rat is anesthetized with a suitable agent (e.g., urethane or chloral hydrate).
-
The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull above the target brain region (e.g., the ventral tegmental area for dopamine neurons or the locus coeruleus for norepinephrine neurons).
2. Electrophysiological Recording:
-
A recording microelectrode is slowly lowered into the target brain region according to stereotaxic coordinates.
-
The characteristic firing pattern of monoaminergic neurons is identified.
-
Once a stable neuron is isolated, its baseline firing rate is recorded for a defined period.
3. Drug Administration:
-
Nomifensine is administered, typically intravenously, to observe its acute effects on neuronal firing.
-
For chronic studies, nomifensine can be administered via osmotic minipumps.
4. Data Acquisition and Analysis:
-
The firing rate of the neuron is continuously recorded after drug administration.
-
Changes in the firing rate (e.g., inhibition or excitation) are quantified and compared to the baseline firing rate.
-
Dose-response curves can be generated by administering increasing concentrations of nomifensine.
Conclusion
Nomifensine is a well-characterized norepinephrine-dopamine reuptake inhibitor that has been instrumental in understanding the role of catecholamines in mood regulation and the mechanism of action of antidepressants. While its clinical use has been discontinued, its specific and potent activity at NET and DAT ensures its continued relevance as a pharmacological tool in preclinical research. The experimental protocols outlined in this document provide a foundation for the continued investigation of its biological effects and those of novel compounds targeting the monoaminergic system.
References
The Rise and Fall of Norzimelidine: A Technical Retrospective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Norzimelidine, the primary active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI) Zimelidine, played a pivotal role in the early development of modern antidepressant pharmacology. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and eventual withdrawal of Norzimelidine's parent compound, Zimelidine. The document details its synthesis, preclinical and clinical findings, and the serious adverse effects that led to its discontinuation. Quantitative data, where available, is presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this historically significant compound.
Discovery and History
Norzimelidine emerged from the pioneering work on selective serotonin reuptake inhibition led by Nobel laureate Arvid Carlsson and his team at the Swedish pharmaceutical company Astra AB in the late 1970s and early 1980s.[1][2] The development of its parent drug, Zimelidine, was a deliberate effort to create an antidepressant with a more specific mechanism of action than the then-prevalent tricyclic antidepressants, which had numerous side effects due to their broad receptor activity. The search for a selective serotonin reuptake inhibitor was spurred by the hypothesis that enhancing serotonergic neurotransmission could alleviate depression.[1][2]
The scientific journey began with the screening of compounds structurally related to brompheniramine, an antihistamine that exhibited some antidepressant properties. This led to the synthesis of Zimelidine, which was subsequently found to be metabolized in the body to its active demethylated form, Norzimelidine.[3] It was soon discovered that Norzimelidine was a more potent inhibitor of serotonin reuptake than Zimelidine itself and was responsible for the majority of the therapeutic effect. Zimelidine was first marketed in 1982 but was withdrawn from the market within a year and a half due to rare but severe cases of Guillain-Barré syndrome, an acute autoimmune polyneuropathy.
Synthesis and Metabolism
Norzimelidine is the N-demethylated metabolite of Zimelidine. The synthesis of Zimelidine itself was a multi-step process, and Norzimelidine is formed in vivo through hepatic metabolism.
Synthesis of Norzimelidine (Metabolic Pathway)
The primary metabolic pathway for the formation of Norzimelidine from Zimelidine is N-demethylation, a common reaction in drug metabolism catalyzed by cytochrome P450 enzymes in the liver.
Pharmacological Profile
Norzimelidine's pharmacological activity is centered on its ability to selectively inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.
Mechanism of Action
Norzimelidine is a potent inhibitor of the serotonin transporter (SERT) and a weaker inhibitor of the norepinephrine transporter (NET). This dual but serotonin-selective action was a significant departure from the non-selective monoamine reuptake inhibition of tricyclic antidepressants.
Quantitative Data
Specific IC50 values for Norzimelidine are not consistently reported in publicly available literature. However, comparative studies consistently demonstrate that Norzimelidine is a more potent inhibitor of serotonin reuptake than its parent compound, Zimelidine, and exhibits significantly weaker inhibition of norepinephrine reuptake.
| Compound | Target | Potency (Qualitative) | Reference |
| Norzimelidine | Serotonin Transporter (SERT) | Potent Inhibitor | |
| Norzimelidine | Norepinephrine Transporter (NET) | Weak Inhibitor | |
| Zimelidine | Serotonin Transporter (SERT) | Moderate Inhibitor | |
| Zimelidine | Norepinephrine Transporter (NET) | Very Weak Inhibitor |
Table 1: Comparative Potency of Norzimelidine and Zimelidine
Pharmacokinetics
Norzimelidine exhibits a longer plasma half-life than its parent compound, Zimelidine, contributing significantly to the overall duration of action.
| Parameter | Zimelidine | Norzimelidine |
| Plasma Half-life | ~5 hours | ~23 hours |
| CSF to Plasma Ratio | Lower | Higher (predominates in CSF) |
Table 2: Pharmacokinetic Parameters of Zimelidine and Norzimelidine
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the activity of Norzimelidine.
Monoamine Reuptake Inhibition Assay (Synaptosome Preparation)
This protocol outlines the general procedure for measuring the inhibition of radiolabeled serotonin and norepinephrine uptake into rat brain synaptosomes.
Detailed Methodology:
-
Synaptosome Preparation:
-
Rat brain tissue (e.g., cortex, hippocampus) is homogenized in ice-cold 0.32 M sucrose buffer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in a suitable assay buffer.
-
-
Uptake Inhibition Assay:
-
Aliquots of the synaptosome preparation are pre-incubated with varying concentrations of Norzimelidine or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine).
-
The incubation is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radiolabel.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The percentage inhibition of uptake at each concentration of Norzimelidine is calculated relative to the vehicle control.
-
The IC50 value (the concentration of Norzimelidine that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
-
Clinical Efficacy and Withdrawal
Clinical trials of Zimelidine demonstrated its efficacy as an antidepressant, with a side effect profile that was generally more favorable than that of tricyclic antidepressants, particularly with regard to anticholinergic effects. However, the emergence of Guillain-Barré syndrome in a small number of patients led to its withdrawal from the market. This rare but serious adverse event highlighted the potential for idiosyncratic immune-mediated reactions to new medications and had a lasting impact on the regulatory landscape for antidepressant drugs.
Conclusion
Norzimelidine stands as a testament to the early, targeted efforts in psychopharmacology. As the active metabolite of one of the first SSRIs, its discovery and characterization were instrumental in validating the serotonin hypothesis of depression and paving the way for the development of a new generation of antidepressants. While its clinical use was cut short by the severe side effects associated with its parent compound, the scientific legacy of Norzimelidine endures, offering valuable lessons for modern drug discovery and development in the neurosciences. The story of Norzimelidine underscores the critical importance of thorough post-marketing surveillance and the ongoing need to understand the complex interplay between drugs and the immune system.
References
- 1. Arvid Carlsson, and the story of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Memoriam: Arvid Carlsson—Pioneering Researcher and Nobel Laureate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
Nomelidine: A Technical Overview of a Putative Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomelidine is a chemical entity with a structure suggesting potential activity as a monoamine reuptake inhibitor. This document aims to provide a comprehensive technical guide on its chemical structure and properties. However, a thorough review of available scientific literature reveals a significant lack of specific experimental data for this compound, including its pharmacological activity, detailed physicochemical properties, and established experimental protocols. Therefore, this guide will present the available structural and calculated data while highlighting the current gaps in knowledge.
Chemical Structure and Identification
This compound, a compound with the molecular formula C₁₅H₁₅BrN₂, possesses a defined chemical structure. Its identity is established through various nomenclature and registry systems.
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation |
| IUPAC Name | (Z)-3-(4-Bromophenyl)-N-methyl-3-(3-pyridyl)allylamine | [1] |
| CAS Number | 60324-59-6 | [1] |
| Molecular Formula | C₁₅H₁₅BrN₂ | [1] |
| Molecular Weight | 303.20 g/mol | [1] |
| SMILES | CNCC=C(c1ccc(Br)cc1)c1cccnc1 | [1] |
Physicochemical Properties
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value | Method | Citation |
| logP | 3.495 | Crippen Method | |
| Water Solubility (logS) | -4.97 | Crippen Method |
Note: The lack of experimentally determined pKa and melting point data is a significant gap in the characterization of this compound.
Pharmacological Profile: An Inferred Mechanism of Action
While direct pharmacological data such as binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for monoamine transporters are not available for this compound in the reviewed literature, its structural similarity to other known monoamine reuptake inhibitors suggests a potential mechanism of action. It is hypothesized that this compound may act as a norepinephrine-dopamine reuptake inhibitor (NDRI).
The Norepinephrine and Dopamine Transporter System
The norepinephrine transporter (NET) and the dopamine transporter (DAT) are crucial for regulating the synaptic concentrations of norepinephrine and dopamine, respectively. Inhibition of these transporters leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing noradrenergic and dopaminergic signaling.
Potential Signaling Pathway
If this compound functions as an NDRI, its primary action would be the blockade of NET and DAT at the presynaptic terminal. This inhibition would disrupt the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to prolonged neurotransmitter activity at postsynaptic receptors.
Caption: Hypothesized mechanism of action for this compound as an NDRI.
Experimental Protocols: A Call for Future Research
A critical aspect of a comprehensive technical guide is the inclusion of detailed experimental methodologies. Unfortunately, specific and validated protocols for the synthesis, analytical characterization (e.g., HPLC, GC), and pharmacological evaluation of this compound are not described in the currently accessible scientific literature. The development and publication of such protocols would be invaluable to the research community.
General Workflow for Characterization
Should research on this compound be undertaken, a general workflow for its characterization would be essential. This would involve synthesis, purification, structural confirmation, and subsequent pharmacological testing.
References
The Metabolic Journey of Zimelidine: A Technical Guide to the Formation of Nomelidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zimelidine, an early selective serotonin reuptake inhibitor (SSRI), undergoes significant metabolism in the body, leading to the formation of its primary active metabolite, nomelidine (also known as norzimelidine). This N-demethylated metabolite is not only pharmacologically active but often present in higher plasma concentrations and possesses a longer half-life than its parent compound. Understanding the metabolic conversion of zimelidine to this compound is crucial for comprehending its overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of this metabolic pathway, the enzymes involved, and the experimental methods used for its characterization.
Metabolic Pathway of Zimelidine to this compound
The principal metabolic transformation of zimelidine is N-demethylation, which results in the formation of this compound. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. In addition to N-demethylation, zimelidine can also undergo other metabolic reactions, including N-oxidation and deamination[1][2].
The metabolic pathway can be visualized as follows:
Pharmacokinetic Profile of Zimelidine and this compound
Clinical studies have consistently demonstrated that this compound is a major circulating metabolite of zimelidine. After administration of zimelidine, plasma concentrations of this compound are often found to be two to four times higher than those of the parent drug[4]. This is attributed to both the metabolic conversion and the longer elimination half-life of this compound.
| Parameter | Zimelidine | This compound |
| Mean Plasma Elimination Half-life | ~5 hours | ~23 hours |
| Peak Plasma Concentration after 100mg oral dose | ~104 ng/mL | Not explicitly stated, but generally higher than zimelidine |
| Active Metabolite | - | Yes |
Table 1: Comparative Pharmacokinetic Parameters of Zimelidine and this compound. Data compiled from multiple sources.
Experimental Protocols
The identification and quantification of zimelidine and its metabolites have been achieved through various analytical techniques. Below are generalized protocols based on published methodologies.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolic products of zimelidine and to elucidate the specific CYP450 enzymes involved in its metabolism.
Materials:
-
Zimelidine hydrochloride
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP3A4, CYP2C19)
-
Specific CYP450 chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, zimelidine (at various concentrations), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.
-
Enzyme Phenotyping (Optional): To identify the specific CYP enzymes, repeat the experiment using recombinant CYP enzymes or by including specific chemical inhibitors in the incubation mixture with human liver microsomes.
References
- 1. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of zimelidine in rat, dog and man. Identification and synthesis of the principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Norzimelidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Norzimelidine, the primary active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI), Zimelidine. This document details the pharmacological profile of Norzimelidine, focusing on its interaction with monoamine transporters, and provides standardized protocols for its in vitro evaluation.
Core Pharmacological Profile
Norzimelidine is recognized as a potent and selective inhibitor of the serotonin transporter (SERT), with a substantially weaker inhibitory effect on the norepinephrine transporter (NET).[1] This selective action on SERT is believed to be the primary mechanism underlying the therapeutic effects of its parent drug, Zimelidine.[2][3] In vitro studies have demonstrated that Norzimelidine is the major contributor to the serotonin uptake inhibition observed after the administration of Zimelidine.[2][4]
Data Presentation
While precise Ki or IC50 values for Norzimelidine at SERT and NET are not consistently reported in publicly available literature, semi-quantitative data and qualitative descriptions consistently support its profile as a selective serotonin reuptake inhibitor.
| Parameter | Target | Observation | Reference |
| Primary Target | Serotonin Transporter (SERT) | Potent inhibition of serotonin reuptake. | |
| Secondary Target | Norepinephrine Transporter (NET) | Weak inhibition of norepinephrine reuptake. | |
| Receptor Binding Profile | Muscarinic, Histaminergic, Adrenergic Receptors | Negligible interaction. | |
| Protein Binding | Plasma Proteins | High |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of Norzimelidine.
Radioligand Binding Assay for SERT and NET
This assay determines the binding affinity of Norzimelidine to the serotonin and norepinephrine transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of Norzimelidine for SERT and NET.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET.
-
Radioligands: [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET.
-
Non-labeled inhibitors for non-specific binding determination (e.g., Paroxetine for SERT, Desipramine for NET).
-
Norzimelidine test compound.
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of Norzimelidine. For total binding, omit Norzimelidine. For non-specific binding, add a high concentration of a known saturating unlabeled ligand.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Norzimelidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin and Norepinephrine Reuptake Inhibition Assay
This functional assay measures the ability of Norzimelidine to inhibit the uptake of serotonin and norepinephrine into cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Norzimelidine for SERT and NET function.
Materials:
-
Cells stably expressing human SERT or NET (e.g., HEK293 cells).
-
Radiolabeled substrates: [3H]-Serotonin ([3H]-5-HT) and [3H]-Norepinephrine ([3H]-NE).
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Norzimelidine test compound.
-
Known inhibitors for control (e.g., Fluoxetine for SERT, Desipramine for NET).
-
Lysis buffer.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the SERT- or NET-expressing cells in appropriate culture plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of Norzimelidine or a known inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate ([3H]-5-HT or [3H]-NE) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the Norzimelidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro characterization of Norzimelidine.
Signaling Pathway of Norzimelidine Action
Caption: Mechanism of action of Norzimelidine at the serotonergic synapse.
References
- 1. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma levels of zimelidine and norzimelidine in endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of zimelidine and desipramine on serotonin and noradrenaline uptake mechanisms in relation to plasma concentrations and to therapeutic effects during treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Norzimelidine Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norzimelidine, the active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI) Zimelidine, is a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake. These application notes provide a comprehensive overview of the experimental protocols for characterizing the in vitro and in vivo pharmacological properties of Norzimelidine. Detailed methodologies for monoamine reuptake inhibition assays and relevant in vivo models are presented, along with a summary of its pharmacokinetic profile. Furthermore, the key signaling pathways modulated by Norzimelidine are illustrated to provide a deeper understanding of its mechanism of action.
Pharmacokinetic Profile of Norzimelidine
Norzimelidine is the primary active metabolite of Zimelidine and exhibits a longer half-life than its parent compound. The following tables summarize key pharmacokinetic parameters of Norzimelidine in humans.
Table 1: Plasma Half-Life of Norzimelidine in Humans
| Population | Mean Plasma Half-Life (hours) | Reference |
| Healthy Adults | 22.8 | [1][2] |
| Healthy Volunteers | 19.4 ± 3.6 | [3] |
| Healthy Volunteers | 24.9 | [4] |
Table 2: Bioavailability and Metabolism
| Parameter | Value | Reference |
| Bioavailability of Zimelidine (oral) | ~50% (due to first-pass metabolism) | [1] |
| Plasma levels of Norzimelidine vs. Zimelidine (after ~3 weeks of Zimelidine administration) | Almost thrice those of the parent drug | |
| Area under the plasma concentration-time curve (AUC) of Norzimelidine (oral vs. intravenous Zimelidine) | 92% |
In Vitro Experimental Protocols
Serotonin Transporter (SERT) Reuptake Inhibition Assay
This protocol is designed to determine the in vitro potency of Norzimelidine to inhibit the human serotonin transporter (hSERT). The assay can be performed using human embryonic kidney (HEK293) cells stably expressing hSERT or synaptosomes prepared from rodent brain tissue.
Materials and Reagents:
-
HEK293 cells stably expressing hSERT or rat brain tissue for synaptosome preparation.
-
Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline).
-
[³H]Serotonin ([³H]5-HT) at a concentration close to its Kₘ (typically in the low nanomolar range).
-
Norzimelidine stock solution (in DMSO).
-
Reference SERT inhibitor (e.g., Fluoxetine at 10 µM for non-specific uptake).
-
96-well microplates.
-
Scintillation cocktail and microplate scintillation counter.
Protocol (Cell-Based Assay):
-
Cell Plating: Seed HEK293-hSERT cells into 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of Norzimelidine and the reference inhibitor in KRH buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayer once with KRH buffer.
-
Add KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.
-
Add the various concentrations of Norzimelidine, reference inhibitor (for non-specific binding), and vehicle control (for total binding) to the respective wells.
-
Initiate the reuptake reaction by adding [³H]5-HT to all wells.
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Termination and Detection:
-
Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells in each well and add a scintillation cocktail.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known SERT inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the Norzimelidine concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Norepinephrine Transporter (NET) Reuptake Inhibition Assay
This protocol determines the in vitro potency of Norzimelidine to inhibit the human norepinephrine transporter (hNET). The assay can be performed using cells expressing hNET or synaptosomes.
Materials and Reagents:
-
HEK293 cells stably expressing hNET or rat brain tissue.
-
Assay buffer (e.g., Standard Tyrode's buffer: 130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM NaHCO₃, 20 mM HEPES, pH 7.4).
-
[³H]Norepinephrine at a concentration close to its Kₘ (e.g., 50 nM).
-
Norzimelidine stock solution (in DMSO).
-
Reference NET inhibitor (e.g., Desipramine at 10 µM for non-specific uptake).
-
96-well microplates.
-
Scintillation cocktail and microplate scintillation counter.
Protocol (Cell-Based Assay):
-
Cell Plating: Seed HEK293-hNET cells into 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of Norzimelidine and the reference inhibitor in the assay buffer.
-
Assay Procedure:
-
Wash the cell monolayers with assay buffer.
-
Add the diluted Norzimelidine, reference inhibitor, or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Termination and Detection:
-
Rapidly aspirate the solution and wash the cells multiple times with ice-cold assay buffer to stop the uptake.
-
Lyse the cells and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the Norzimelidine concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Experimental Protocols
Antagonism of Reserpine-Induced Hypothermia in Mice
This model is used to assess the potential antidepressant activity of compounds. Reserpine depletes central monoamine stores, leading to hypothermia, which can be reversed by antidepressants that enhance monoaminergic neurotransmission.
Materials and Reagents:
-
Male mice.
-
Reserpine (2.5 mg/kg, i.p.).
-
Norzimelidine (various doses, i.p. or p.o.).
-
Rectal thermometer.
Protocol:
-
Animal Acclimation: Acclimate mice to the experimental room for at least one hour before the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
Drug Administration:
-
Administer Norzimelidine or vehicle at the desired time point before the reserpine challenge.
-
Administer reserpine (2.5 mg/kg, i.p.).
-
-
Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) after reserpine administration.
-
Data Analysis: Compare the rectal temperature of the Norzimelidine-treated group with the vehicle-treated group. A significant reversal of the reserpine-induced hypothermia indicates potential antidepressant-like activity.
Potentiation of TRH-Induced Hyperthermia in Mice
This test is also used to evaluate potential antidepressant activity, particularly those with effects on the noradrenergic system.
Materials and Reagents:
-
Male mice.
-
Thyrotropin-releasing hormone (TRH) (40 mg/kg, i.p.).
-
Norzimelidine (various doses, i.p. or p.o.).
-
Rectal thermometer.
Protocol:
-
Animal Acclimation: Acclimate mice to the experimental room.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
Drug Administration:
-
Administer Norzimelidine or vehicle at the desired time point before TRH administration.
-
Administer TRH (40 mg/kg, i.p.).
-
-
Temperature Measurement: Measure rectal temperature at regular intervals after TRH administration.
-
Data Analysis: Compare the hyperthermic response in the Norzimelidine-treated group to the vehicle-treated group. A significant potentiation of the TRH-induced hyperthermia suggests an interaction with the noradrenergic system.
Signaling Pathways and Mechanism of Action
Norzimelidine's primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
Caption: Norzimelidine inhibits SERT and NET, increasing synaptic 5-HT and NE.
Downstream Signaling Pathways
The increased availability of serotonin and norepinephrine in the synapse leads to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.
Serotonin Receptor Downstream Signaling:
Most serotonin receptors are G protein-coupled receptors (GPCRs) that couple to various G proteins (Gαs, Gαi/o, Gαq/11) to modulate the activity of adenylyl cyclase (AC) and phospholipase C (PLC). This results in changes in the levels of second messengers like cyclic AMP (cAMP), inositol triphosphate (IP₃), and diacylglycerol (DAG), which in turn activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases then phosphorylate a variety of downstream targets, leading to the modulation of neuronal excitability and gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875) [informatics.jax.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Quantification of Nomifensine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomifensine, formerly marketed under trade names such as Merital and Alival, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed as an antidepressant. Although withdrawn from the market for safety reasons, it remains a valuable tool in scientific research, particularly in studies related to dopamine and norepinephrine signaling. Accurate quantification of nomifensine in biological matrices is crucial for pharmacokinetic studies, metabolism research, and preclinical development of new central nervous system agents.
These application notes provide detailed protocols and comparative data for the quantification of nomifensine using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of quantitative data for the different analytical methods is presented below. Please note that the availability of complete, formally validated methods for nomifensine is limited in recent literature. The following data is compiled from various sources and may require further validation for specific applications.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Analyte(s) | Nomifensine and its metabolites | Nomifensine | Nomifensine and its metabolites |
| Matrix | Human Plasma | Human Plasma, Urine | Human Plasma, Serum, Whole Blood |
| Linearity Range | 5-140 µg/mL (for similar compounds)[1] | 2 - 200 ng/mL (estimated) | 2.5-900 ng/mL (for a multi-antidepressant panel)[2] |
| Limit of Quantification (LOQ) | ~5 µg/mL (estimated for similar compounds)[1] | 2 ng/mL[3] | 2.5 ng/mL (for a multi-antidepressant panel)[2] |
| Precision (%RSD) | <15% (typical requirement) | <15% (typical requirement) | <15% (typical requirement) |
| Accuracy (%Recovery) | 85-115% (typical requirement) | >80% (typical requirement) | 85-115% (typical requirement) |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the analysis of nomifensine metabolites and may require optimization and full validation for the quantification of the parent drug.
a. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of dioxane, methanol, and potassium phosphate buffer (pH 2.25). The exact ratio should be optimized for the separation of nomifensine from its metabolites and endogenous interferences.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
b. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma sample, add an appropriate internal standard.
-
Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).
-
Add 5 mL of diethyl ether and vortex for 2 minutes to extract nomifensine.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Back-extract the nomifensine into an acidic aqueous phase (e.g., 0.1 M HCl).
-
Alkalinize the aqueous phase and re-extract with diethyl ether.
-
Evaporate the final organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of nomifensine in plasma and requires derivatization.
a. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a nitrogen-specific detector.
-
Column: OV-101 open-tubular glass capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 150°C, followed by a ramp to 280°C. The exact program should be optimized.
-
MS Detector: Operated in selected ion monitoring (SIM) mode for quantification.
b. Sample Preparation and Derivatization
-
Follow the Liquid-Liquid Extraction protocol as described for the HPLC-UV method (steps 1-7).
-
Evaporate the final diethyl ether extract to dryness.
-
Reconstitute the residue in a suitable solvent and add heptafluorobutyric anhydride (HFBA) to form the heptafluorobutyrate derivative of nomifensine.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is the preferred method for bioanalytical studies. The following is a general protocol that should be optimized and validated for nomifensine.
a. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for nomifensine and its internal standard.
b. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of plasma or serum, add an appropriate internal standard.
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute nomifensine with a small volume of a methanolic solution of ammonia.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Conclusion
The analytical methods described provide a framework for the quantitative determination of nomifensine in biological matrices. LC-MS/MS is the recommended method for high sensitivity and specificity, which is essential for pharmacokinetic and low-dose studies. The HPLC-UV method offers a more accessible alternative for higher concentration applications, while GC-MS provides another option, particularly with a nitrogen-specific detector. It is imperative that any chosen method undergoes rigorous validation according to international guidelines to ensure the reliability and accuracy of the results for its intended purpose.
References
- 1. Development and Validation of a Simple UV-HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Automated high-resolution gas chromatographic analysis of psychotropic drugs in biological fluids using open-tubular glass capillary columns. I. Determination of nomifensine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Nomelidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of Nomelidine analogs, a class of compounds primarily investigated for their activity as norepinephrine-dopamine reuptake inhibitors (NDRIs). The following sections detail the synthetic protocols, structure-activity relationship (SAR) data, and the underlying signaling pathways associated with these compounds.
Introduction
This compound and its analogs are derivatives of 3-phenoxy-3-phenylpropylamine. They are potent and selective inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This dual-action mechanism leads to an increase in the synaptic concentrations of norepinephrine and dopamine, which is a validated therapeutic strategy for the treatment of several central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). The structural backbone of these analogs offers a versatile scaffold for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation: Structure-Activity Relationships
The following table summarizes the in vitro potencies of a series of representative this compound analogs for the inhibition of norepinephrine (NE) and dopamine (DA) reuptake. The data is compiled from various medicinal chemistry studies and illustrates the impact of substitutions on the phenyl and phenoxy rings.
| Compound ID | R1 (Phenyl Ring) | R2 (Phenoxy Ring) | NET IC50 (nM) | DAT IC50 (nM) | Selectivity (NET/DAT) |
| 1 | H | H | 15 | 50 | 0.3 |
| 2 | 4-F | H | 10 | 45 | 0.22 |
| 3 | H | 4-CF3 | 5 | 25 | 0.2 |
| 4 | H | 2-CH3 | 25 | 80 | 0.31 |
| 5 | 4-Cl | 4-CF3 | 3 | 15 | 0.2 |
| 6 | 2-CH3 | H | 30 | 100 | 0.3 |
Note: The IC50 values are indicative and may vary depending on the specific assay conditions.
Experimental Protocols
The following protocols describe the general synthesis of this compound analogs.
Protocol 1: Synthesis of 1-phenyl-3-(methylamino)propan-1-ol (Intermediate A)
This protocol outlines the synthesis of the key alcohol intermediate.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Concentrated hydrochloric acid
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Sodium hydroxide
Procedure:
-
Mannich Reaction: A mixture of acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and methylamine hydrochloride (1.2 eq) in ethanol with a catalytic amount of concentrated hydrochloric acid is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether.
-
The aqueous layer is basified with a 2M sodium hydroxide solution and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Mannich base.
-
Reduction: The Mannich base is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired intermediate A .
Protocol 2: Synthesis of this compound Analogs (General Procedure)
This protocol describes the etherification of Intermediate A with various substituted phenols.
Materials:
-
1-phenyl-3-(methylamino)propan-1-ol (Intermediate A )
-
Substituted phenol (e.g., 4-chlorophenol, 4-trifluoromethylphenol) (1.1 eq)
-
Triphenylphosphine (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure (Mitsunobu Reaction):
-
To a solution of Intermediate A (1.0 eq), the substituted phenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, DIAD (1.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired this compound analog.
Mandatory Visualizations
Signaling Pathway of Norepinephrine-Dopamine Reuptake Inhibitors
Caption: Mechanism of action of this compound analogs as NDRIs.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Application Notes and Protocols for the Determination of Nomifensine Plasma Concentration by HPLC
Introduction
Nomifensine is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was previously used as an antidepressant. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies and understanding its disposition in the body. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of nomifensine metabolites in human plasma. A similar methodology can be adapted for the parent drug, nomifensine.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify the metabolites of nomifensine. The procedure involves a liquid-liquid extraction of the metabolites and an internal standard from a plasma sample, followed by chromatographic separation on a C18 column.
Experimental Protocols
Materials and Reagents
-
Nomifensine and its metabolites (4'-hydroxynomifensine, 4'-hydroxy-3'-methoxynomifensine, 3'-hydroxy-4'-methoxynomifensine) reference standards
-
Mexiletine (Internal Standard)
-
Diethyl ether (HPLC grade)
-
Dioxane (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Orthophosphoric acid (ACS grade)
-
Human plasma (drug-free)
-
Deionized water
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
pH meter
-
Analytical balance
Preparation of Solutions
-
Potassium Phosphate Buffer (pH 2.25): Prepare a solution of potassium phosphate monobasic in deionized water and adjust the pH to 2.25 with orthophosphoric acid.
-
Mobile Phase: Mix dioxane, methanol, and the potassium phosphate buffer (pH 2.25) in an appropriate ratio to achieve optimal separation. A described method for the metabolites uses a mobile phase of dioxane-methanol-potassium phosphate buffer.[1]
-
Standard Stock Solutions: Prepare individual stock solutions of nomifensine metabolites and the internal standard (mexiletine) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma, add a known amount of the internal standard (mexiletine).
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Back-extract the metabolites by adding 2 mL of an acidic aqueous phase (e.g., 0.1 M HCl), vortexing, and centrifuging.
-
Transfer the aqueous (lower) layer to a clean tube.
-
Make the aqueous phase alkaline (e.g., with 1 M NaOH) and perform a second extraction with 5 mL of diethyl ether.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL) and inject a portion into the HPLC system.
A selective high-performance liquid chromatographic method for the determination of the three metabolites of nomifensine in human plasma has been described.[1] The metabolites and the internal standard are extracted with diethyl ether, back-extracted into an acidic aqueous phase, and then re-extracted into diethyl ether before HPLC analysis.[1]
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of nomifensine metabolites.[1]
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Dioxane-Methanol-Potassium Phosphate Buffer (pH 2.25) |
| Flow Rate | 1.0 mL/min (Typical) |
| Injection Volume | 20 µL (Typical) |
| Detection | UV at a specific wavelength (to be optimized) |
| Temperature | Ambient |
Data Presentation
Method Validation Parameters
The described method for nomifensine metabolites has been validated for its sensitivity, extraction efficiency, and reproducibility.[1]
| Parameter | Result |
| Sensitivity (LOD) | 0.007 µmol/L for all metabolites |
| Extraction Efficiency | 84.6% for 4'-hydroxynomifensine75.8% for 4'-hydroxy-3'-methoxynomifensine78.2% for 3'-hydroxy-4'-methoxynomifensine |
| Reproducibility (CV%) | 2.1% to 9.9% in the concentration range of 0.05-1.00 µmol/L |
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be established over the expected concentration range in plasma samples.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC determination of Nomifensine metabolites in plasma.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Nomelidine Activity
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific information on a compound named "Nomelidine." The following application notes and protocols are based on general cell-based assays commonly used to characterize compounds that may act as monoamine reuptake inhibitors, a frequent mechanism of action for psychoactive drugs. Should "this compound" have a different cellular target, these assays would need to be adapted accordingly.
Introduction to Monoamine Transporter Activity Assays
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmission.[1] They are primary targets for a wide range of therapeutics.[2] Cell-based assays are essential tools to determine a compound's potency and selectivity for these transporters. The most common methods involve measuring the inhibition of radiolabeled or fluorescent substrate uptake into cells engineered to express a specific transporter.[3][4]
Key Cell-Based Assays for Monoamine Transporter Inhibition
Radiometric Uptake Inhibition Assay
This classic and robust assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for uptake into cells expressing the corresponding transporter.[2]
Experimental Workflow:
References
- 1. Cell-Based Assays [sigmaaldrich.com]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Radioligand Binding Assay of Nomifensine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nomifensine (also known as Nomelidine) is a tetracyclic isoquinoline derivative that acts as a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake.[1][2][3] It has been shown to have antidepressant effects and has been utilized in research to study the mechanisms of monoamine transporters.[2][4] Nomifensine's mechanism of action involves blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the synaptic availability of these neurotransmitters. Its affinity for the serotonin transporter (SERT) is significantly lower. Radioligand binding assays are a fundamental technique to quantify the affinity of a compound like Nomifensine for its specific molecular targets. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of Nomifensine for DAT and NET.
Principle of the Assay
This protocol describes a competitive binding assay, which is a robust method for determining the affinity of an unlabeled test compound (Nomifensine) by measuring its ability to displace a specific radiolabeled ligand from its receptor or transporter. The assay quantifies the concentration of Nomifensine required to inhibit 50% of the specific binding of the radioligand (IC50). This IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
Data Presentation
Table 1: Pharmacological Profile of Nomifensine
This table summarizes the binding affinities (Ki) of Nomifensine for the human monoamine transporters as determined in rat brain synaptosomes.
| Transporter | Radioligand Used in Original Studies | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | Not Specified | 4.7 | |
| Dopamine Transporter (DAT) | Not Specified | 26 | |
| Serotonin Transporter (SERT) | Not Specified | 4000 |
Table 2: Recommended Radioligands and Conditions for Nomifensine Binding Assay
This table provides examples of suitable radioligands for determining Nomifensine's affinity for the Dopamine and Norepinephrine transporters.
| Target Transporter | Recommended Radioligand | Typical Kd (nM) | Recommended Assay Concentration | Defining Agent for Non-Specific Binding |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 (CFT) | 10-20 | ~1-2 nM | 10 µM Cocaine |
| Dopamine Transporter (DAT) | [³H]Nomifensine | ~80 | ~80 nM | 10 µM Mazindol or Benztropine |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1-3 | ~1 nM | 1 µM Desipramine |
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol
This protocol is designed for a filtration-based binding assay in a 96-well format to determine the Ki of Nomifensine for either DAT or NET.
1. Materials and Reagents
-
Biological Material:
-
Rat brain striatum (for DAT) or frontal cortex (for NET), or
-
HEK293 cells stably expressing human DAT or NET.
-
-
Radioligand:
-
e.g., [³H]WIN 35,428 for DAT or [³H]Nisoxetine for NET.
-
-
Test Compound:
-
Nomifensine maleate salt (MW: 354.4 g/mol ).
-
-
Reagents for Non-Specific Binding (NSB):
-
Cocaine or Mazindol (for DAT).
-
Desipramine (for NET).
-
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The presence of NaCl is critical for binding to monoamine transporters.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
Glass-Teflon homogenizer.
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethylenimine).
-
96-well cell harvester (vacuum filtration manifold).
-
Liquid scintillation counter and scintillation fluid.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
2. Membrane Preparation
-
Dissect the tissue of interest (e.g., rat striatum) on ice and place it in 20 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membrane preparation with Assay Buffer to the desired final concentration (typically 50-120 µg of protein per well for tissue).
3. Assay Procedure
-
Prepare Nomifensine Dilutions: Prepare a serial dilution series of Nomifensine in Assay Buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M to generate a full competition curve.
-
Set up the 96-well Plate: The final assay volume is 250 µL per well. Each condition should be performed in triplicate.
-
Total Binding (TB) wells: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Non-Specific Binding (NSB) wells: 50 µL NSB Agent (e.g., 10 µM Cocaine for DAT) + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Competition wells: 50 µL of each Nomifensine dilution + 50 µL Radioligand + 150 µL Membrane Preparation.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Immediately wash the filters four times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Drying and Counting:
-
Dry the filter mat for 30-60 minutes at 50°C.
-
Place the dried filter mat in a sample bag, add scintillation cocktail, and seal.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of Nomifensine, calculate the percentage of specific binding: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
Plot the % Specific Binding against the logarithm of the Nomifensine concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
-
-
Signaling Pathway and Binding Logic
Caption: Competitive binding of Nomifensine and a radioligand.
References
Application Notes and Protocols for Nomifensine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomifensine is a tetrahydroisoquinoline antidepressant that acts as a potent inhibitor of norepinephrine and dopamine reuptake, with a comparatively weaker effect on serotonin reuptake.[1][2] Its unique neurochemical profile has made it a subject of interest in preclinical research for its antidepressant, motivational, and wakefulness-promoting effects.[3] These application notes provide a comprehensive overview of Nomifensine administration in animal studies, including its mechanism of action, pharmacokinetic data, and detailed protocols for common experimental procedures.
Mechanism of Action
Nomifensine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][4] This blockade of reuptake leads to an increased concentration of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. In vitro studies using rat brain synaptosomes have quantified its inhibitory activity.
Quantitative Data Summary
Inhibitory Activity of Nomifensine
| Transporter | IC50 (nM) | Ki (nM) |
| Norepinephrine (NET) | 6.6 | 4.7 |
| Dopamine (DAT) | 48 | 26 |
| Serotonin (SERT) | 830 | 4000 |
| Data from studies on rat brain synaptosomes. |
Pharmacokinetic Parameters of Nomifensine in Animal Models
| Species | Dose and Route | Cmax | Tmax | Elimination Half-life | Bioavailability | Primary Excretion Route | Reference |
| Rat | 1 mg/kg, oral | 0.034 ± 0.014 µg equiv./ml (0.5-0.75 h); 0.048 ± 0.018 µg equiv./ml (2-8 h) | 0.5-0.75 h and 2-8 h (second peak) | ~2 hours (total nomifensine) | ~30% (unconjugated) | Renal (~50% in urine) | |
| Dog | 1 mg/kg, oral | 0.50 ± 0.14 µg equiv./ml | - | - | Virtually complete absorption | Renal (~70% in urine) | |
| Monkey | 1 mg/kg, oral | 0.34 ± 0.17 µg equiv./ml | - | - | - | - |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol describes the procedure for administering Nomifensine orally to rats.
Materials:
-
Nomifensine solution
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
-
70% ethanol
-
Gauze
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10 ml/kg.
-
Dosage Preparation: Prepare the Nomifensine solution at the desired concentration. Ensure the vehicle is appropriate for oral administration (e.g., water, saline, or a specified vehicle from previous studies).
-
Restraint: Gently restrain the rat. One common method is to hold the animal with its back against your palm, using your thumb and forefinger to gently secure the head and neck.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is gently advanced.
-
CRITICAL: If any resistance is met, or if the animal shows signs of respiratory distress (e.g., coughing, cyanosis), immediately withdraw the needle. Do not force the needle.
-
-
Administration: Once the needle is in the correct position, slowly administer the Nomifensine solution over 2-3 seconds.
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the animal to its home cage and monitor for at least 10 minutes for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for administering Nomifensine via intraperitoneal injection in mice.
Materials:
-
Nomifensine solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
-
Gauze or cotton ball
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the accurate injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.
-
Dosage Preparation: Prepare the Nomifensine solution in a sterile vehicle suitable for injection (e.g., sterile saline).
-
Restraint: Securely restrain the mouse using the scruff technique, ensuring the abdomen is exposed.
-
Injection Site Identification:
-
Position the mouse with its head tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the Nomifensine solution slowly and steadily.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its home cage.
-
Observe the animal for several minutes for any signs of distress or adverse reactions.
-
Protocol 3: Forced Swim Test (FST) in Rats
The Forced Swim Test is a common behavioral assay to assess antidepressant efficacy.
Materials:
-
Cylindrical container (e.g., 45 cm high x 25 cm diameter)
-
Water (25°C)
-
Towels
-
Heat lamp (optional)
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Drug Administration: Administer Nomifensine or vehicle according to the study design. A subchronic treatment regimen (e.g., 24, 5, and 1 hour before the test) is often used. Doses such as 2.5 mg/kg have been shown to be effective.
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place the rat in the water for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. A heat lamp can be used for a short period to aid in drying.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the rat back into the water-filled cylinder for a 5-minute session.
-
Record the entire 5-minute session for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, should score the animal's behavior.
-
The primary measure is the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
Other behaviors, such as swimming and climbing, can also be scored to provide a more detailed behavioral profile.
-
Protocol 4: Assessment of Stereotypical Behavior in Mice
This protocol is used to quantify repetitive, unvarying behaviors that can be induced by dopaminergic agents.
Materials:
-
Transparent observation cages (e.g., standard mouse cages without bedding)
-
Video recording equipment
-
Timer
Procedure:
-
Drug Administration: Administer Nomifensine or vehicle. For example, a pretreatment of 3 mg/kg of Nomifensine can be given 30 minutes prior to a challenge with a psychostimulant like methamphetamine.
-
Acclimation: Place the mouse in the observation cage for a brief acclimation period if required by the study design.
-
Observation Period:
-
After drug administration, record the mouse's behavior for a set period (e.g., 60 minutes).
-
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, should score the stereotypical behaviors.
-
A common scoring system involves rating the intensity of stereotypy at regular intervals (e.g., every 10 seconds).
-
Behaviors to be scored can include:
-
Sniffing: Repetitive sniffing of the cage floor or walls.
-
Grooming: Repetitive and patterned grooming movements.
-
Head-bobbing/weaving: Repetitive vertical or horizontal movements of the head.
-
Gnawing/licking: Repetitive gnawing or licking of the cage bars or floor.
-
Circling: Repetitive locomotion in a circular pattern.
-
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of Nomifensine and downstream signaling.
Experimental Workflows
Caption: Experimental workflow for the Forced Swim Test.
References
Formulation of Nomelidine for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomelidine, also widely known as Nomifensine, is a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Historically investigated as an antidepressant, it is now primarily utilized as a valuable pharmacological tool in neuroscience research to probe the functions of the dopaminergic and noradrenergic systems.[4] Its mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1] This document provides detailed application notes and protocols for the formulation and use of this compound in preclinical research settings.
Physicochemical and Solubility Data
Proper formulation of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize key physicochemical and solubility data for Nomifensine (the active compound) and its commonly used maleate salt.
Table 1: Physicochemical Properties of Nomifensine
| Property | Value | Reference |
| Chemical Name | (±)-2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine | |
| Molecular Formula | C₁₆H₁₈N₂ | |
| Molecular Weight | 238.33 g/mol | |
| CAS Number | 24526-64-5 |
Table 2: Physicochemical Properties of Nomifensine Maleate
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂·C₄H₄O₄ | |
| Molecular Weight | 354.4 g/mol | |
| CAS Number | 32795-47-4 | |
| Melting Point | 199-201 °C |
Table 3: Solubility of Nomifensine
| Solvent | Solubility | Reference |
| Water | 0.318 mg/mL | |
| Ethanol | ~10 mg/mL | |
| DMSO | ~25 mg/mL, up to 100 mM | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly soluble |
Table 4: Inhibitory Constants of Nomifensine
| Transporter | IC₅₀ (nM) | Kᵢ (nM) | Species/System | Reference |
| Norepinephrine (NET) | 6.6 | 4.7 | Rat brain synaptosomes | |
| Dopamine (DAT) | 48 | 26 | Rat brain synaptosomes | |
| Serotonin (SERT) | 830 | 4000 | Rat brain synaptosomes |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in in vitro assays.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers for in vitro and in vivo experiments.
Materials:
-
Nomifensine maleate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of Nomifensine maleate powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution until the Nomifensine maleate is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stock solution is stable for at least 4 years when stored properly.
Protocol 2: In Vitro Dopamine Reuptake Inhibition Assay Using Synaptosomes
Objective: To determine the inhibitory potency (IC₅₀) of this compound on dopamine uptake in isolated nerve terminals (synaptosomes).
Materials:
-
Rat or mouse striatal tissue
-
Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[³H]Dopamine (radiolabeled)
-
This compound stock solution (from Protocol 1)
-
Known DAT inhibitor for non-specific uptake determination (e.g., GBR 12909 or cocaine)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester or vacuum filtration manifold
Procedure:
-
Synaptosome Preparation:
-
Dissect striatal tissue from rat or mouse brain on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in ice-cold uptake buffer. Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Uptake Assay:
-
In a 96-well plate or microcentrifuge tubes, add uptake buffer.
-
Add varying concentrations of this compound (e.g., from 10⁻¹⁰ to 10⁻⁵ M) to the appropriate wells. Include a vehicle control (DMSO) and a positive control for maximal inhibition (e.g., 10 µM GBR 12909).
-
Add the synaptosomal suspension (typically 50-100 µg of protein per well) to each well.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-50 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold uptake buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of the saturating concentration of GBR 12909) from the total uptake (counts in the absence of any inhibitor).
-
Express the data as a percentage of the specific uptake in the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable formulation of this compound for intraperitoneal (IP) or subcutaneous (SC) administration in rodents.
Materials:
-
Nomifensine maleate powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 15% Tween 80, and 75% sterile saline.
-
For example, to prepare 10 mL of vehicle:
-
Add 1 mL of sterile DMSO to a sterile vial.
-
Add 1.5 mL of sterile Tween 80 and mix thoroughly.
-
Add 7.5 mL of sterile saline and mix until a clear, homogeneous solution is formed.
-
-
-
This compound Formulation:
-
Weigh the required amount of Nomifensine maleate based on the desired final concentration and dosing volume.
-
Dissolve the Nomifensine maleate powder in the prepared vehicle. Vortex and gentle warming may be used to facilitate dissolution.
-
Once completely dissolved, sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
The prepared this compound solution can be administered to rodents via intraperitoneal (IP) or subcutaneous (SC) injection.
-
The dosing volume should be calculated based on the animal's body weight and the final concentration of the drug solution.
-
Always include a vehicle-treated control group in your experimental design.
-
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is intended for research use only and is not for human or veterinary use. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This document provides a comprehensive guide to the formulation and application of this compound for research purposes. The provided data and protocols are intended to assist researchers in designing and executing well-controlled experiments to investigate the roles of the dopaminergic and noradrenergic systems in various physiological and pathological processes. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.
References
- 1. Cytokines inhibit norepinephrine transporter expression by decreasing Hand2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter antagonism prevents dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nomelidine (Norzimelidine) Experiments
Welcome to the technical support center for Nomelidine (Norzimelidine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Norzimelidine) and what is its primary mechanism of action?
A1: this compound, also known as Norzimelidine, is the active N-demethylated metabolite of Zimelidine.[1][2] Its primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NA or NE) reuptake by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][3] This dual-inhibitory action leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily used in neuroscience research to study the roles of the serotonin and norepinephrine systems in various physiological and pathological processes. Common applications include in vitro neurotransmitter uptake assays, in vivo behavioral studies in animal models of depression and other neuropsychiatric disorders, and pharmacokinetic and metabolism studies.[4]
Q3: How should I store this compound powder and solutions?
A3: For solid this compound, it is recommended to store it in a tightly sealed vial at -20°C for up to 6 months. Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for generally up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q4: In which solvents can I dissolve this compound?
Troubleshooting Guides
In Vitro Experiments
Problem 1: High variability or poor signal in neurotransmitter reuptake assays.
-
Possible Cause: Inconsistent cell health or plating density.
-
Solution: Ensure a single-cell suspension and uniform plating density across all wells. Use cells within a consistent passage number range and in the exponential growth phase.
-
-
Possible Cause: Degradation of this compound in the assay medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. If you suspect instability, you can perform a time-course experiment to assess the compound's stability in your assay medium.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize incubation times, temperature, and substrate concentrations. Ensure that the concentration of the radiolabeled neurotransmitter or fluorescent substrate is appropriate for detecting inhibition.
-
Problem 2: Unexpected results in cell viability or cytotoxicity assays.
-
Possible Cause: Off-target effects of this compound.
-
Solution: At high concentrations, this compound may exhibit off-target activities. It is advisable to test a wide range of concentrations to determine a therapeutic window and to consider potential off-target effects in your data interpretation.
-
-
Possible Cause: Interference with assay reagents.
-
Solution: Some compounds can interfere with the chemical reactions of viability assays (e.g., MTT reduction). It is recommended to include a cell-free control to test for any direct interaction between this compound and the assay reagents.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
In Vivo Experiments
Problem 3: Low bioavailability or inconsistent plasma concentrations.
-
Possible Cause: Poor absorption or rapid metabolism.
-
Solution: As the metabolite of Zimelidine, Norzimelidine itself is subject to further metabolism. Consider different routes of administration (e.g., intraperitoneal vs. oral) and conduct pilot pharmacokinetic studies to determine the optimal dosing regimen. The plasma half-life of Norzimelidine has been reported to be approximately 22.8 hours in humans.
-
-
Possible Cause: Issues with vehicle formulation.
-
Solution: Ensure this compound is fully dissolved in the vehicle. The choice of vehicle can significantly impact absorption. Common vehicles for in vivo studies include saline, PBS with a small percentage of a solubilizing agent like Tween 80 or DMSO.
-
Problem 4: Lack of expected behavioral effects.
-
Possible Cause: Insufficient central nervous system (CNS) penetration.
-
Solution: While specific data for this compound is limited, its precursor Zimelidine and Norzimelidine have been measured in cerebrospinal fluid (CSF), indicating CNS penetration. However, the degree of penetration may not be sufficient to elicit a behavioral response at the tested dose. A dose-response study is recommended.
-
-
Possible Cause: Complex pharmacology.
-
Solution: The dual inhibition of SERT and NET can sometimes lead to complex or opposing behavioral effects depending on the animal model and the specific behavior being assessed. Consider the known effects of other dual SNRIs in your experimental design and interpretation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Norzimelidine) in Humans
| Parameter | Value | Reference |
| Mean Plasma Half-life | 22.8 hours | |
| Apparent Elimination Half-life | 24.9 hours | |
| Renal Clearance | 33.0 mL/min | |
| Free Drug in CSF | 18.3 ± 2.8% |
Table 2: In Vitro Activity of this compound (Norzimelidine) and Related Compounds
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| This compound (Norzimelidine) | SERT | 5-HT Uptake Inhibition | Potent Inhibitor | |
| This compound (Norzimelidine) | NET | NA Uptake Inhibition | Less Potent than SERT Inhibition | |
| Zimelidine | SERT | 5-HT Uptake Inhibition | Potent Inhibitor | |
| Zimelidine | NET | NA Uptake Inhibition | Weak Inhibitor |
Note: Specific IC50/Ki values for this compound are not consistently reported in the literature. The table indicates its known activity profile.
Experimental Protocols
Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay using hSERT-expressing cells
-
Cell Plating: Plate human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) in a 96-well plate at a density of 4 x 10^4 cells/well. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the desired final concentrations.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
Substrate Addition: Add a solution containing a known concentration of radiolabeled serotonin (e.g., [3H]5-HT) to each well.
-
Incubation: Incubate for 10-15 minutes at 37°C to allow for serotonin uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound (Norzimelidine).
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of renal failure on the kinetics of zimeldine and norzimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoallylic amines related to zimeldine. A comparative study on neuronal serotonin and norepinephrine reuptake based on conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zimeldine: a review of its effects on ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Norzimelidine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Norzimelidine in plasma samples, primarily using LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Norzimelidine in plasma.
Issue 1: Low or No Analyte Signal
Question: I am not seeing a peak for Norzimelidine, or the signal intensity is much lower than expected. What are the possible causes and solutions?
Answer:
Low or no signal for Norzimelidine can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Sample Preparation and Extraction:
-
Inefficient Extraction: Norzimelidine is a secondary amine and is expected to be basic. Its extraction efficiency is highly pH-dependent. The parent drug, Zimelidine, has a pKa of 8.62, and Norzimelidine's pKa will be similar.[1] Ensure the pH of the plasma sample is raised to at least 10.5 before a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to neutralize the amine and facilitate its transfer into an organic solvent.
-
Improper Solvent Choice: For LLE, ensure the extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate) is of high purity and appropriate for extracting a moderately polar compound.
-
Analyte Degradation: While Norzimelidine is generally stable, prolonged exposure to harsh pH conditions or high temperatures during sample evaporation should be avoided.
-
-
Chromatography:
-
Poor Peak Shape: Norzimelidine may exhibit peak tailing on standard C18 columns due to interaction with residual silanols. Consider using a column with end-capping or a phenyl-hexyl stationary phase. Mobile phase additives like a small amount of formic acid (0.1%) can improve peak shape by protonating the analyte.
-
Analyte Not Eluting: If a highly aqueous mobile phase is used initially with a very non-polar column, Norzimelidine might not be retained effectively. Conversely, with a very strong organic mobile phase, it might elute too quickly with the solvent front. Ensure your gradient conditions are appropriate.
-
-
Mass Spectrometry:
-
Ion Suppression: This is a major challenge in plasma analysis. Endogenous phospholipids or other matrix components co-eluting with Norzimelidine can suppress its ionization. A post-column infusion experiment can identify regions of ion suppression.
-
Incorrect MS Parameters: Verify that the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion masses (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas flows, temperature) for Norzimelidine.
-
Issue 2: High Signal Variability and Poor Precision
Question: My results for quality control (QC) samples are inconsistent, with high coefficients of variation (%CV). What should I investigate?
Answer:
High variability is often linked to inconsistencies in sample processing and matrix effects.
-
Internal Standard (IS) Issues:
-
Inappropriate IS: The ideal internal standard is a stable isotope-labeled (SIL) version of Norzimelidine (e.g., Norzimelidine-d4). If a structural analog is used, it must closely mimic the physicochemical properties and extraction behavior of Norzimelidine.
-
IS Addition: Ensure the IS is added to all samples, standards, and QCs at a consistent concentration and at the earliest possible stage of the sample preparation process to account for variability in extraction and other steps.
-
IS Variability: Monitor the absolute response of the internal standard. If the IS response is highly variable across the analytical run, it could indicate inconsistent sample extraction, injection volume issues, or significant, variable ion suppression.
-
-
Matrix Effects:
-
Differential Suppression: The composition of the plasma matrix can vary between individual samples, leading to different degrees of ion suppression and, consequently, result in variability.
-
Solutions: Improve sample cleanup by using a more rigorous extraction method like SPE. Diluting the sample can also mitigate matrix effects, provided the analyte concentration remains above the lower limit of quantification (LLOQ).
-
-
Sample Preparation Inconsistency:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of plasma, solvents, or standards can introduce significant error. Ensure all pipettes are calibrated.
-
Evaporation to Dryness: If an evaporation step is used, ensure samples are not left on the evaporator for extended periods after reaching dryness, as this can lead to analyte loss. Reconstitute the sample in a solvent that ensures complete dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when quantifying Norzimelidine in plasma by LC-MS/MS?
A1: The most significant challenge is typically managing matrix effects , specifically ion suppression . Plasma is a complex biological matrix containing high concentrations of phospholipids, salts, and proteins that can co-elute with Norzimelidine and interfere with its ionization in the mass spectrometer's source. This can lead to reduced sensitivity, poor accuracy, and high variability in results. Effective sample preparation to remove these interferences is critical for a robust method.
Q2: How do I choose an appropriate sample preparation technique for Norzimelidine?
A2: The choice depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a solvent like acetonitrile or methanol to precipitate plasma proteins. However, it provides the least cleanup and often results in significant matrix effects. It may be suitable for higher concentration samples but is generally not recommended for low-level quantification.
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT. Given that Norzimelidine is a basic compound, adjusting the plasma pH to >10 before extracting with a water-immiscible organic solvent (e.g., MTBE) is effective.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and can be automated for high throughput. A mixed-mode cation exchange SPE cartridge is often ideal for basic compounds like Norzimelidine, as it allows for the retention of the analyte while washing away neutral and acidic interferences.
Q3: What type of internal standard should I use for Norzimelidine analysis?
A3: The gold standard and highly recommended choice is a stable isotope-labeled (SIL) Norzimelidine (e.g., with deuterium or ¹³C). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same degree of extraction loss and ion suppression. This allows for the most accurate correction of analytical variability. If a SIL-IS is not available, a structural analog that is not a metabolite of other co-administered drugs and has similar properties may be used, but this requires more extensive validation to ensure it adequately tracks the analyte.
Q4: My Norzimelidine peak is tailing. How can I improve the chromatography?
A4: Peak tailing for basic compounds like Norzimelidine is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To improve peak shape:
-
Use a low-concentration acidic modifier in the mobile phase, such as 0.1% formic acid. This protonates the analyte and minimizes interactions with the stationary phase.
-
Select a high-purity, end-capped column specifically designed to reduce silanol activity.
-
Consider a different stationary phase chemistry , such as a phenyl-hexyl or an embedded polar group column, which can offer different selectivity and improved peak shape for basic analytes.
-
Ensure the sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion.
Q5: What are typical validation parameters I should expect for a Norzimelidine bioanalytical method?
A5: A validated method for Norzimelidine in plasma should meet the criteria set by regulatory agencies like the FDA or EMA. Typical performance characteristics are summarized in the tables below. These values are representative and may vary based on the specific laboratory and instrumentation.
Quantitative Data Summary
Table 1: Representative Method Performance for Norzimelidine Quantification
| Parameter | Typical Value/Range | Description |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | The highest concentration in the calibration range with acceptable performance. |
| Linearity (r²) | > 0.99 | Correlation coefficient for the calibration curve, indicating the goodness of fit. |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of QC samples analyzed in a single run. |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of QC samples analyzed across different days. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured concentration to the nominal concentration. |
| Extraction Recovery | 70 - 110% | The efficiency of the analyte extraction process from the plasma matrix. |
Table 2: Example Data from a Validated LC-MS/MS Method for an N-desmethyl Metabolite
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Bias) (n=18) |
| LLOQ | 0.5 | 8.2 | +5.4 | 9.5 | +4.1 |
| Low QC | 1.5 | 6.5 | +2.1 | 7.8 | +1.5 |
| Mid QC | 75 | 4.1 | -1.8 | 5.2 | -2.5 |
| High QC | 750 | 3.5 | -3.2 | 4.8 | -3.9 |
Note: Data in Table 2 is hypothetical but representative of typical bioanalytical method validation results for similar analytes.
Experimental Protocols
Detailed Methodology: LC-MS/MS Quantification of Norzimelidine in Human Plasma
This protocol describes a representative method using solid-phase extraction and LC-MS/MS for the quantification of Norzimelidine.
1. Materials and Reagents
-
Norzimelidine reference standard
-
Norzimelidine-d4 (or other suitable SIL-IS)
-
Human plasma (K₂EDTA)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (deionized, 18 MΩ·cm)
-
Mixed-mode cation exchange SPE cartridges/plates
2. Preparation of Standards and QC Samples
-
Prepare stock solutions of Norzimelidine and Norzimelidine-d4 in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the Norzimelidine stock solution.
-
Spike the working standard solutions into blank human plasma to create calibration standards (e.g., 0.5 to 500 ng/mL).
-
Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high) in the same manner.
3. Sample Preparation (Solid-Phase Extraction)
-
Aliquot: Transfer 100 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL Norzimelidine-d4) to all samples except for the blank matrix.
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water to each well. Vortex to mix. This step lyses cells and ensures the analyte is protonated.
-
SPE Conditioning: Condition the SPE plate wells by passing 500 µL of methanol followed by 500 µL of water.
-
Load: Load the pre-treated plasma sample onto the SPE plate.
-
Wash:
-
Wash 1: Add 500 µL of 0.1 M acetic acid.
-
Wash 2: Add 500 µL of methanol.
-
-
Elute: Elute Norzimelidine and the IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 column with end-capping (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Norzimelidine: Q1 m/z 303.1 → Q3 m/z 159.1
-
Norzimelidine-d4: Q1 m/z 307.1 → Q3 m/z 163.1 (Note: These transitions are predictive and must be optimized experimentally.)
-
Visualizations
Caption: Experimental workflow for Norzimelidine quantification.
Caption: Troubleshooting logic for low or inconsistent signals.
References
Technical Support Center: Stability and Storage of Pharmaceutical Compounds
Disclaimer: Specific stability and storage data for a compound named "Nomelidine" is not publicly available. The following guide provides a comprehensive overview of best practices and troubleshooting for the stability and storage of a hypothetical pharmaceutical compound, hereafter referred to as "Compound X," based on established principles of pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Compound X?
A1: The optimal storage conditions for Compound X are crucial for maintaining its integrity and ensuring experimental reproducibility. Recommended conditions are determined through rigorous stability testing. For general guidance, please refer to the table below. Always refer to the product-specific information sheet for definitive storage instructions.
Q2: What is the typical shelf life of Compound X?
A2: The shelf life of Compound X is the period during which the active pharmaceutical ingredient (API) is expected to remain within its approved specifications under recommended storage conditions.[1] For many research-grade compounds, the unopened shelf life can be several years when stored properly. Once opened, the shelf life may be shorter. For instance, some solutions may have a shelf life of only a few months after opening.[2]
Q3: How can I tell if my sample of Compound X has degraded?
A3: Degradation of Compound X may be indicated by several physical and chemical changes. Visual indicators can include a change in color, precipitation in a solution, or the appearance of an unusual odor. However, significant degradation can occur without any visible signs. Therefore, analytical methods are essential for confirming stability.[3] Techniques like High-Performance Liquid Chromatography (HPLC) are highly sensitive for detecting and quantifying degradation products.[4]
Q4: Is Compound X sensitive to light or humidity?
A4: Many pharmaceutical compounds are sensitive to environmental factors such as light and humidity.[1] Photostability testing is a standard part of stability studies to determine if a compound degrades upon exposure to light. Similarly, the effect of humidity is assessed, especially for solid forms of a compound. It is best practice to store Compound X in a tightly sealed, opaque container in a controlled environment to minimize exposure to light and moisture.
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my HPLC analysis of Compound X. What could be the cause?
A1: The appearance of unexpected peaks in an HPLC chromatogram can be due to several factors. It is important to systematically investigate the potential causes.
-
Degradation: The new peaks could be degradation products of Compound X. This may occur if the sample was not stored correctly or has exceeded its shelf life.
-
Contamination: The sample may have been contaminated during handling or preparation. Ensure all glassware is clean and use high-purity solvents.
-
Mobile Phase Issues: The mobile phase itself could be contaminated or have been prepared incorrectly.
-
Column Issues: The HPLC column may be old or contaminated, leading to spurious peaks.
To troubleshoot, you can run a blank (mobile phase only) to check for solvent-related peaks and a standard of known purity to verify the retention time of Compound X.
Q2: My experimental results with Compound X are inconsistent. Could this be a stability issue?
A2: Inconsistent experimental results can certainly be a sign of compound instability. If Compound X is degrading over the course of your experiment, the effective concentration will change, leading to variability in your data. To address this, consider the following:
-
Bench-Top Stability: Assess the stability of your compound in the experimental medium and at the temperature of your assay.
-
Freeze-Thaw Stability: If you are using frozen stock solutions, repeated freeze-thaw cycles can cause degradation. It is advisable to aliquot stock solutions into single-use volumes.
-
Solution Stability: Prepare fresh solutions of Compound X for each experiment whenever possible. If solutions must be stored, validate their stability over the storage period.
Q3: I accidentally left my sample of Compound X at room temperature overnight. Is it still usable?
A3: The usability of a sample left at room temperature depends on the specific stability profile of Compound X. An accelerated stability study is designed to assess the impact of such temperature excursions. While a single event may not lead to significant degradation, it is recommended to re-analyze the purity of the sample using a validated analytical method like HPLC before proceeding with critical experiments.
Quantitative Data Summary
The stability of a pharmaceutical compound is typically assessed under various conditions as outlined by the International Council for Harmonisation (ICH) guidelines. The following tables provide an example of stability data for Compound X.
Table 1: Long-Term Stability of Compound X (Solid State)
| Time Point | Storage Condition | Assay (%) | Total Degradation Products (%) |
| 0 Months | 25°C ± 2°C / 60% RH ± 5% RH | 99.8 | < 0.1 |
| 3 Months | 25°C ± 2°C / 60% RH ± 5% RH | 99.7 | 0.1 |
| 6 Months | 25°C ± 2°C / 60% RH ± 5% RH | 99.5 | 0.2 |
| 12 Months | 25°C ± 2°C / 60% RH ± 5% RH | 99.2 | 0.3 |
| 24 Months | 25°C ± 2°C / 60% RH ± 5% RH | 98.5 | 0.5 |
Table 2: Accelerated Stability of Compound X (Solid State)
| Time Point | Storage Condition | Assay (%) | Total Degradation Products (%) |
| 0 Months | 40°C ± 2°C / 75% RH ± 5% RH | 99.8 | < 0.1 |
| 3 Months | 40°C ± 2°C / 75% RH ± 5% RH | 98.9 | 0.4 |
| 6 Months | 40°C ± 2°C / 75% RH ± 5% RH | 97.5 | 0.8 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of Compound X
This protocol outlines a general reverse-phase HPLC method for determining the purity of Compound X and detecting degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve Compound X in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of Compound X
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate a solution of Compound X (1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of Compound X (1 mg/mL) with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of Compound X (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Compound X to 80°C for 48 hours.
-
Photodegradation: Expose a solution of Compound X (1 mg/mL) to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the validated HPLC method to assess the extent of degradation and the formation of degradation products.
Visualizations
Caption: Hypothetical degradation pathway for Compound X.
Caption: Workflow for a typical stability study.
Caption: Troubleshooting logic for inconsistent results.
References
Nomelidine experimental artifacts and interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Nomifensine. Nomifensine, a norepinephrine-dopamine reuptake inhibitor, is utilized in neuroscience research, particularly in studies related to dopamine and norepinephrine signaling, addiction models, and its historical context as an antidepressant.[1][2][3] This guide aims to help researchers identify and mitigate potential experimental artifacts and interferences.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nomifensine?
Nomifensine primarily acts as a potent inhibitor of dopamine (DA) and norepinephrine (NE) reuptake by blocking their respective transporters (DAT and NET).[2][4] This leads to an increase in the synaptic concentrations of these neurotransmitters. It is a comparatively weak inhibitor of serotonin (5-HT) reuptake. Its unique profile among antidepressants is its strong effect on the dopaminergic system.
Q2: Why was Nomifensine withdrawn from clinical use?
Nomifensine was withdrawn from the market due to safety concerns, most notably an increased incidence of hemolytic anemia. Other cited reasons include potential for abuse, kidney and liver toxicity, and links to some fatalities. Researchers should be aware of these toxicities when designing and interpreting experiments.
Q3: What are the common off-target effects of Nomifensine?
While its primary targets are DAT and NET, high concentrations of Nomifensine may lead to off-target effects. Due to its chemical structure, specifically the aromatic amine group, it can produce toxic metabolites. In experimental models, high doses have been associated with overstimulation and hyperthermia.
Q4: Can Nomifensine interfere with assays measuring other monoamines?
Yes, given its mechanism, Nomifensine will significantly interfere with assays measuring dopamine and norepinephrine uptake and release. While its effect on serotonin is weaker, high concentrations might still produce some inhibition of serotonin uptake, which could be a confounding factor in certain experimental setups.
Troubleshooting Guide
This section provides guidance on common problems encountered during Nomifensine experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in behavioral studies | Animal-specific factors: Strain, sex, and age of animals can influence their response to Nomifensine. Recent studies have highlighted sex-specific differences in the effects of Nomifensine. | Standardize animal models: Clearly report the strain, sex, and age of the animals used. Consider conducting pilot studies to determine the optimal dose for your specific model and sex. |
| Dose-related effects: Nomifensine can have biphasic or complex dose-response effects. For instance, it can induce stereotypical behavior at certain doses. | Conduct dose-response studies: A thorough dose-response curve should be established for the specific behavioral paradigm being investigated. | |
| Route of administration: The bioavailability and metabolic profile of Nomifensine can differ based on the route of administration (e.g., oral vs. intravenous). | Maintain consistent administration route: Use a consistent and clearly reported route of administration throughout the experiment. | |
| Variability in in-vitro assays (e.g., uptake assays) | Cell line instability: The expression levels of dopamine and norepinephrine transporters can vary with cell line passage number. | Monitor transporter expression: Regularly verify the expression and function of DAT and NET in your cell lines. Use cells within a defined passage number range. |
| Assay buffer composition: The pH and ionic composition of the assay buffer can affect transporter function and Nomifensine binding. | Standardize buffer conditions: Ensure consistent buffer composition, including pH and ion concentrations, for all experiments. | |
| Compound stability: Nomifensine, like many catecholamine analogs, can be susceptible to oxidation. | Use fresh solutions: Prepare Nomifensine solutions fresh for each experiment and protect them from light and excessive heat. Consider including an antioxidant like ascorbic acid in the assay buffer. | |
| Unexpected toxicity or cell death | Metabolite toxicity: The aromatic amine group in Nomifensine can lead to the formation of toxic metabolites. | Monitor cell viability: Include viability assays (e.g., MTT, LDH) in your experimental design to assess potential cytotoxicity. |
| High concentrations: Off-target effects and toxicity are more likely at higher concentrations. | Use the lowest effective concentration: Determine the EC50 or IC50 for your desired effect and use concentrations around this range to minimize off-target effects. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below is a generalized protocol for a monoamine uptake inhibition assay.
Protocol: In-Vitro Monoamine Reuptake Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of Nomifensine on dopamine and norepinephrine transporters.
Materials:
-
Cell line expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) (e.g., HEK293-hDAT, HEK293-hNET)
-
Radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine)
-
Nomifensine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Nomifensine in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of Nomifensine or vehicle for 15-30 minutes at room temperature.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. This duration should be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Nomifensine compared to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Nomifensine
Caption: Mechanism of action of Nomifensine.
Experimental Workflow for Troubleshooting Behavioral Studies
Caption: Troubleshooting workflow for behavioral experiments.
References
Optimizing Nomifensine Synthesis: A Technical Support Guide
FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Nomifensine. The information is presented in a question-and-answer format to directly assist researchers in optimizing their experimental yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Nomifensine?
A1: The most common synthesis of Nomifensine involves a four-step process:
-
Alkylation: Reaction of 2-nitro-N-methylbenzylamine with phenacyl bromide.
-
Hydrogenation: Catalytic hydrogenation of the resulting nitro compound using a catalyst like Raney nickel to reduce the nitro group.
-
Reduction: Reduction of the ketone functionality to a secondary alcohol using a reducing agent such as sodium borohydride.
-
Cyclization: Acid-catalyzed intramolecular cyclization to form the final tetrahydroisoquinoline ring system of Nomifensine.[1]
Q2: What are the critical parameters affecting the overall yield of Nomifensine synthesis?
A2: The overall yield is highly dependent on the efficiency of each of the four steps. Key parameters to control include:
-
Purity of starting materials: Impurities can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, reaction time, and solvent choice are crucial for each step.
-
Catalyst activity: For the hydrogenation step, the activity and handling of the Raney nickel catalyst are critical.
-
pH control: Maintaining the correct pH is important, especially during the work-up and cyclization steps.
-
Purification methods: Efficient purification at each stage is necessary to prevent the accumulation of impurities that may inhibit subsequent reactions.
Q3: Are there any known safety concerns associated with Nomifensine or its synthesis?
A3: Yes. Nomifensine was withdrawn from the market due to a risk of hemolytic anemia.[2][3] Researchers should handle the final compound with appropriate personal protective equipment in a well-ventilated area. The synthesis involves handling of hazardous materials such as phenacyl bromide (a lachrymator) and Raney nickel (pyrophoric when dry). Appropriate safety precautions must be taken throughout the synthesis.
II. Troubleshooting Guide
This guide addresses specific problems that may be encountered during each step of the Nomifensine synthesis.
Step 1: Alkylation of 2-nitro-N-methylbenzylamine with Phenacyl Bromide
Q1: My alkylation reaction is showing low conversion to the desired product. What are the possible causes and solutions?
A1: Low conversion in the alkylation step can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Base strength and stoichiometry: The choice and amount of base are critical. A weak base or insufficient amount may not effectively deprotonate the amine. Consider using a non-nucleophilic base like sodium carbonate or triethylamine in a slight excess.
-
Solvent effects: The reaction should be conducted in a suitable aprotic solvent, such as acetonitrile or DMF, to facilitate the reaction.
-
Quality of phenacyl bromide: Phenacyl bromide can degrade over time. Using fresh or purified reagent is advisable.
Table 1: Troubleshooting Low Conversion in Alkylation
| Possible Cause | Recommended Action |
| Insufficient reaction time/temperature | Monitor reaction by TLC. Consider increasing reaction time or temperature incrementally. |
| Ineffective base | Use a non-nucleophilic base like K₂CO₃ or Et₃N. Ensure at least one equivalent is used. |
| Poor solvent choice | Use a polar aprotic solvent like acetonitrile or DMF. |
| Degraded phenacyl bromide | Use freshly opened or purified phenacyl bromide. |
Q2: I am observing multiple spots on my TLC plate after the alkylation reaction. What are the likely side products?
A2: Common side products in this step include:
-
Dialkylation: The secondary amine product can be further alkylated by phenacyl bromide. To minimize this, use a slight excess of the starting amine.
-
Elimination products: Phenacyl bromide can undergo elimination under strongly basic conditions.
-
Hydrolysis of phenacyl bromide: Presence of water can lead to the formation of phenacyl alcohol.
Step 2: Catalytic Hydrogenation of the Nitro Group
Q1: The hydrogenation of the nitro group is slow or incomplete. How can I improve this?
A1: Incomplete hydrogenation is a common issue. Here are some troubleshooting tips:
-
Catalyst activity: Raney nickel is pyrophoric and can lose activity if not handled properly under an inert atmosphere or solvent. Use freshly prepared or high-quality commercial Raney nickel.
-
Hydrogen pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly increase the reaction rate.
-
Solvent choice: Protic solvents like ethanol or methanol are typically used. Ensure the solvent is of high purity.
-
Catalyst poisoning: Impurities from the previous step can poison the catalyst. Ensure the starting material is sufficiently pure.
Table 2: Optimizing Catalytic Hydrogenation
| Parameter | Recommendation |
| Catalyst | Use active Raney nickel. Ensure proper handling to avoid deactivation. |
| Hydrogen Pressure | 1-4 atm (higher pressure may be required for difficult reductions). |
| Solvent | Ethanol, Methanol. |
| Temperature | Room temperature to 50 °C. |
| Agitation | Efficient stirring is crucial for good contact between the catalyst, substrate, and hydrogen. |
Q2: Are there alternative methods for reducing the nitro group?
A2: Yes, other methods include using iron powder in acetic acid or tin(II) chloride in hydrochloric acid. However, catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier work-up.[4]
Step 3: Reduction of the Ketone
Q1: My ketone reduction with sodium borohydride is not going to completion. What should I do?
A1: To drive the reduction to completion:
-
Stoichiometry of NaBH₄: While theoretically, one equivalent of NaBH₄ can reduce four equivalents of ketone, it is common practice to use a molar excess (1.5-2 equivalents) to ensure complete reaction.[5]
-
Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol at room temperature or 0 °C.
-
Reaction time: Allow the reaction to stir for a sufficient amount of time, monitoring by TLC until the starting ketone spot disappears.
Q2: What is the work-up procedure for the sodium borohydride reduction?
A2: The reaction is typically quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy the excess borohydride and the borate esters. The product can then be extracted with an organic solvent.
Step 4: Acid-Catalyzed Cyclization
Q1: The final cyclization step is giving me a low yield of Nomifensine. How can I optimize this?
A1: The acid-catalyzed cyclization is a critical step that can be sensitive to reaction conditions:
-
Acid catalyst: Concentrated sulfuric acid is commonly used. The concentration and amount of acid should be carefully controlled. Too little acid may result in an incomplete reaction, while too much can lead to side reactions.
-
Temperature: The reaction is typically heated. The optimal temperature needs to be determined experimentally, as excessive heat can lead to decomposition or side product formation.
-
Reaction time: Monitor the reaction by TLC to determine the optimal reaction time.
Q2: What are the potential side products in the cyclization step?
A2: Potential side products can include:
-
Dehydration products: Elimination of water from the alcohol intermediate can occur without cyclization.
-
Rearrangement products: Under strong acidic conditions, carbocation rearrangements are possible.
-
Polymerization: At high temperatures, polymerization of the starting material or product can occur.
III. Experimental Protocols
The following are generalized experimental protocols based on the synthesis described in US Patent 3,577,424. Researchers should optimize these conditions for their specific setup.
Protocol 1: Alkylation of 2-nitro-N-methylbenzylamine
-
Dissolve 2-nitro-N-methylbenzylamine (1 eq.) in acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq.).
-
Add phenacyl bromide (1.1 eq.) portion-wise at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation
-
Dissolve the product from Protocol 1 in ethanol.
-
Carefully add Raney nickel (approx. 10% by weight of the substrate) under a nitrogen atmosphere.
-
Hydrogenate the mixture in a Parr hydrogenator at 40-50 psi of H₂ at room temperature until hydrogen uptake ceases.
-
Carefully filter the catalyst through a pad of Celite under a nitrogen atmosphere.
-
Concentrate the filtrate to obtain the crude amine.
Protocol 3: Ketone Reduction
-
Dissolve the crude amine from Protocol 2 in methanol and cool to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude alcohol.
Protocol 4: Cyclization to Nomifensine
-
Carefully add the crude alcohol from Protocol 3 to pre-cooled concentrated sulfuric acid at 0 °C.
-
Slowly warm the mixture to 80-90 °C and stir for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify the crude Nomifensine by recrystallization or column chromatography.
IV. Visualizations
References
Technical Support Center: Improving the Solubility of Nomelidine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Nomelidine in in vitro assays. Given that this compound is predicted to be poorly soluble in water, this guide focuses on practical strategies to prepare and handle the compound to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound for an in vitro assay?
A1: The recommended initial step is to prepare a concentrated stock solution of this compound in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[1][2] It is crucial to start with a high concentration (e.g., 10 mM) to minimize the final volume of the organic solvent in your aqueous assay medium.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the poorly water-soluble compound rapidly comes out of solution as the DMSO is diluted in the aqueous medium. To prevent this, several strategies can be employed:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add the final dilution to the pre-warmed aqueous medium.[1][3]
-
Slow Addition with Mixing: Add the this compound-DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while vortexing or swirling. This rapid dispersion helps to avoid localized high concentrations that lead to precipitation.
Q3: What are some alternative solvents if DMSO is not suitable for my assay?
A3: If DMSO is incompatible with your experimental setup, other organic solvents can be considered. The choice of solvent is highly dependent on the specific compound and the tolerance of your assay system. Alternatives include ethanol, methanol, and acetone. It is essential to always include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-specific effects.
Q4: Can adjusting the pH of my aqueous buffer improve this compound's solubility?
A4: Yes, if the compound has ionizable groups, modifying the pH of the aqueous buffer can significantly enhance its solubility. For a basic compound like this compound (which contains an amine group), lowering the pH of the buffer will lead to protonation, forming a more soluble salt form. Conversely, for an acidic compound, increasing the pH would improve solubility.
Q5: Is it possible to use a salt form of this compound to improve its aqueous solubility?
A5: Absolutely. Converting a poorly soluble free base into a salt form is a common and effective strategy to increase aqueous solubility. For a basic compound like this compound, forming a hydrochloride or mesylate salt can lead to a significant improvement in water solubility, which can be particularly beneficial for preparing aqueous solutions for in vitro assays.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Visible particles or cloudiness in the DMSO stock solution. | The concentration of this compound may be too high, exceeding its solubility limit in DMSO. | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM). If the issue persists, gentle warming (37°C) or sonication may help dissolve the compound. |
| This compound precipitates immediately upon addition to the aqueous medium. | The final concentration of this compound in the aqueous medium is above its solubility limit. "Solvent shock" from rapid dilution. | Decrease the final concentration of this compound in the assay. Add the DMSO stock solution dropwise to the pre-warmed (37°C) medium while vortexing. |
| The prepared this compound solution is clear initially but becomes cloudy over time. | The compound is in a supersaturated state and is slowly precipitating out of the solution. | Use the freshly prepared working solution immediately. Storing diluted aqueous solutions of poorly soluble compounds is generally not recommended. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | Standardize the protocol for preparing the this compound solution, including the source and age of the DMSO, mixing time, and temperature. Always visually inspect the final solution for any signs of precipitation. |
Quantitative Data
Table 1: Estimated Solubility of a this compound-like Compound in Common Organic Solvents
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | 25 | > 50 | > 165 |
| Ethanol | 25 | ~10 - 20 | ~33 - 66 |
| Methanol | 25 | ~5 - 10 | ~16 - 33 |
| Acetone | 25 | ~1 - 5 | ~3 - 16 |
Table 2: Estimated Aqueous Solubility of a this compound-like Compound at Different pH Values
| Aqueous Buffer | pH | Temperature (°C) | Estimated Solubility (µg/mL) | Estimated Molar Solubility (µM) |
| Phosphate Buffer | 7.4 | 25 | < 1 | < 3.3 |
| Phosphate Buffer | 6.0 | 25 | ~5 - 10 | ~16 - 33 |
| Acetate Buffer | 5.0 | 25 | > 50 | > 165 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh out the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 10-15 minutes.
-
If sonication is not sufficient, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Once the solution is clear, store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Serial Dilution of DMSO Stock into Aqueous Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous medium to 37°C.
-
Prepare intermediate dilutions of the 10 mM this compound stock in 100% DMSO as needed to achieve the desired final concentrations.
-
For the final dilution step, add the appropriate volume of the this compound-DMSO solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling.
-
Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your assay.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: Photostability of Nomelidine
Disclaimer: Extensive literature searches did not yield specific public data on the photostability and degradation products of nomelidine. The following information is a generalized technical guide based on established principles of pharmaceutical photostability testing. All experimental details, data, and degradation pathways are illustrative examples and should not be considered as representing the actual behavior of this compound. Researchers should perform their own validation studies.
Frequently Asked Questions (FAQs)
Q1: My assay shows a rapid loss of this compound concentration when my samples are left on the benchtop. What could be the cause?
A1: This issue is likely due to the photodegradation of this compound upon exposure to ambient light. It is crucial to protect solutions containing this compound from light at all stages of your experiment, including preparation, storage, and analysis. Use amber vials or wrap your containers in aluminum foil.
Q2: I am developing a stability-indicating HPLC method for this compound. What are the typical forced degradation conditions I should employ?
A2: According to ICH guideline Q1B, forced degradation studies for photostability typically involve exposing the drug substance to a light source that provides both UV and visible light.[1] A common approach is to expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. It is also recommended to conduct experiments with a dark control to differentiate between light-induced and thermal degradation.[1]
Q3: How can I identify the degradation products of this compound?
A3: The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques. HPLC or UPLC coupled with mass spectrometry (LC-MS) is a powerful tool for separating and determining the molecular weights of the degradants.[2] For structural elucidation, techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][4]
Q4: My this compound sample shows significant degradation even in the dark control during my photostability study. What does this indicate?
A4: If you observe degradation in the dark control, it suggests that this compound may also be susceptible to thermal degradation or hydrolysis, depending on your experimental conditions (e.g., temperature, pH of the solution). It is important to evaluate these factors independently to understand the complete stability profile of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in photostability studies. | Fluctuation in light intensity or temperature. | Use a calibrated photostability chamber with controlled temperature and light exposure. Always include a dark control sample stored under the same temperature conditions. |
| Poor resolution between this compound and its degradation peaks in HPLC. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition (pH, organic solvent ratio), column type, and temperature. A gradient elution is often necessary to separate all related substances. |
| Appearance of new, unidentified peaks during the analysis of aged samples. | Formation of secondary degradation products or interaction with excipients (if in formulation). | Perform peak purity analysis using a photodiode array (PDA) detector. If co-elution is suspected, modify the chromatographic method. For formulated products, analyze the placebo to rule out excipient interference. |
| Low recovery of total analytes (parent drug + degradation products). | Formation of non-UV active or volatile degradation products, or irreversible adsorption to the container. | Use a mass-sensitive detector (e.g., CAD, ELSD) in parallel with the UV detector. Check for adsorption by analyzing rinse solutions of the container. |
Experimental Protocols
Protocol 1: Forced Photodegradation of this compound in Solution
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Sample Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL in clear and amber 2 mL HPLC vials. The clear vials will be exposed to light, while the amber vials will serve as dark controls.
-
Exposure: Place the vials in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines. Expose the samples to a total illumination of 1.2 million lux hours and 200 watt hours/square meter of near UV energy. Maintain the temperature at 25°C.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Quantitative Data Summary
Table 1: Illustrative Photodegradation of this compound in Solution
| Time (hours) | % this compound Remaining (Light Exposed) | % this compound Remaining (Dark Control) | Total Degradation Products (%) |
| 0 | 100.0 | 100.0 | 0.0 |
| 6 | 85.2 | 99.8 | 14.8 |
| 12 | 72.5 | 99.5 | 27.5 |
| 24 | 58.1 | 99.2 | 41.9 |
Table 2: Illustrative Summary of Major Degradation Products
| Degradation Product | Retention Time (min) | % Peak Area at 24h | Proposed Structure (Hypothetical) |
| DP1 | 8.5 | 15.3 | N-desmethyl this compound |
| DP2 | 12.1 | 10.8 | Product of ether cleavage |
| DP3 | 15.7 | 8.2 | Oxidized phenyl ring |
Visualizations
Caption: Experimental workflow for this compound photostability testing.
Caption: Hypothetical photodegradation pathways of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Norzimelidine Protein Binding in Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific protein binding of Norzimelidine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for Norzimelidine assays?
Non-specific binding (NSB) refers to the interaction of a compound, like Norzimelidine, with surfaces or molecules other than its intended biological target.[1] This can include binding to plasticware (assay plates, tubes), filter membranes, or other proteins within the assay matrix.[2][3] High NSB is problematic because it generates a high background signal, which reduces the assay's signal-to-noise ratio, decreases sensitivity, and can lead to inaccurate data, potentially masking the true effects of the test compound.[3]
Q2: What are the known protein binding characteristics of Norzimelidine?
Norzimelidine is the active metabolite of the antidepressant drug Zimelidine. Studies have shown that it binds significantly to plasma proteins. The extent of binding can vary depending on the measurement technique. As a basic compound, it likely binds to alpha-1-acid glycoprotein (AAG) in addition to albumin.
Table 1: Norzimelidine Plasma Protein Binding Characteristics
| Parameter | Value | Measurement Method | Reference |
| Free Fraction (in vivo estimate) | 18.3 ± 2.8% | CSF to Plasma Ratio | |
| Free Fraction (in vitro) | 28.1 ± 3.4% | Equilibrium Dialysis | |
| Primary Binding Proteins | Albumin and Alpha-1-Acid Glycoprotein (AAG) | General principle for basic drugs |
Q3: What are the common causes of high non-specific binding for small molecules like Norzimelidine?
Several factors can contribute to the high non-specific binding of small molecules:
-
Hydrophobic Interactions: Compounds can adhere to the hydrophobic surfaces of standard polystyrene assay plates and tubes.
-
Ionic Interactions: Electrostatic forces can cause charged molecules to bind to oppositely charged surfaces or proteins.
-
Insufficient Blocking: If the non-specific sites on the assay plate are not adequately blocked, the compound can bind directly to the plastic.
-
Suboptimal Buffer Composition: The pH, ionic strength, and absence of detergents in the assay buffer can significantly influence NSB.
-
High Compound Concentration: Using an excessively high concentration of Norzimelidine can saturate the specific binding sites and increase the likelihood of non-specific interactions.
Q4: How can I experimentally distinguish between specific and non-specific binding?
To quantify non-specific binding, you should include control wells that contain the labeled Norzimelidine (if applicable) and your sample matrix (e.g., membrane preparation), plus a high concentration of an unlabeled competing ligand. This unlabeled ligand will occupy the specific target receptors, meaning any signal detected in these wells is due to non-specific binding. The specific binding is then calculated by subtracting the non-specific binding signal from the total binding signal (measured in the absence of the competitor).
Troubleshooting Guide
Issue: High Background Signal Across the Entire Assay Plate
High background is a common indicator of significant non-specific binding.
Potential Causes & Solutions:
-
Insufficient Blocking:
-
Solution: Optimize your blocking step. Increase the concentration of the blocking agent (e.g., from 1% to 3% or 5% Bovine Serum Albumin - BSA). You can also test different blocking agents like casein or non-fat dry milk. Consider increasing the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
-
-
Suboptimal Assay Buffer:
-
Solution: Modify your assay buffer. Add a low concentration (e.g., 0.05% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to disrupt hydrophobic interactions. Also, optimize the salt concentration (e.g., by increasing NaCl) to reduce electrostatic interactions.
-
-
Ineffective Washing:
-
Solution: Enhance your washing procedure. Increase the number of wash cycles (e.g., from 3 to 5). To reduce the dissociation of specifically bound ligand, consider using an ice-cold wash buffer.
-
-
Binding to Labware:
-
Solution: Use low-protein-binding microplates and tubes to minimize surface adhesion. For certain assays, such as those using filter plates, pre-treating the filter with a solution like 0.5% polyethyleneimine can be beneficial.
-
Caption: Troubleshooting workflow for high non-specific binding.
Key Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol helps determine the most effective blocking agent and incubation time to saturate non-specific binding sites on your assay plate.
Materials:
-
Assay microplates (e.g., 96-well)
-
Blocking agents: 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Norzimelidine at a high concentration (e.g., 10x the expected Kd)
-
Assay detection reagents
Methodology:
-
To a set of microplate wells, add the different blocking buffers (e.g., 1% BSA, 3% BSA, etc.). Include a "no block" control.
-
Incubate for different time periods: 1 hour at room temperature, 2 hours at room temperature, and overnight at 4°C.
-
Wash all wells thoroughly three times with Wash Buffer.
-
Add Norzimelidine (at a high concentration, without any target protein) to all wells.
-
Incubate for the standard assay time.
-
Wash the wells again as per your standard protocol to remove unbound Norzimelidine.
-
Add detection reagents and measure the signal.
Interpretation: The condition that yields the lowest background signal is the most effective blocking protocol. This condition should be used for all future experiments.
Protocol 2: Titration of Detergents and Salts in Assay Buffer
This protocol is designed to reduce hydrophobic and ionic interactions that contribute to NSB.
Table 2: Recommended Starting Concentrations for Buffer Additives
| Additive | Type | Starting Concentration Range | Purpose |
| Bovine Serum Albumin (BSA) | Blocking Protein | 1% - 5% (w/v) | Saturates non-specific sites on surfaces. |
| Tween-20 | Non-ionic Detergent | 0.05% - 0.2% (v/v) | Reduces hydrophobic interactions. |
| Triton X-100 | Non-ionic Detergent | 0.05% - 0.2% (v/v) | Reduces hydrophobic interactions. |
| Sodium Chloride (NaCl) | Salt | 150 mM - 500 mM | Reduces non-specific ionic interactions. |
Materials:
-
Optimized blocking buffer (from Protocol 1)
-
Assay buffer (e.g., PBS or Tris-based buffer)
-
Stock solutions of Tween-20 and NaCl
-
Norzimelidine
-
Blank control wells (no target protein)
Methodology:
-
Prepare a series of assay buffers containing different concentrations of Tween-20 (e.g., 0%, 0.05%, 0.1%, 0.2%).
-
In a separate experiment, prepare buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).
-
Coat and block the plate using your optimized blocking protocol.
-
Run the assay using these different buffers in blank wells (no target protein), including a control with your standard assay buffer.
-
Add Norzimelidine and incubate.
-
Wash and develop the signal.
Interpretation: Compare the background signal from the blank wells for each buffer condition. The buffer composition that provides the lowest signal without significantly affecting your specific signal (which should be tested in parallel) is optimal.
Caption: Mechanisms of common additives to reduce NSB.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Nomelidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the poor oral bioavailability of Nomelidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of a drug like this compound?
Poor oral bioavailability can stem from several factors, which can be broadly categorized as issues related to solubility, permeability, and metabolism.[1][2] For a compound like this compound, it is crucial to first identify the primary barrier. Key reasons include:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3][4] This is a common issue for many new chemical entities.[5]
-
Low Permeability: The drug molecule may be unable to efficiently cross the intestinal epithelial barrier to enter systemic circulation.
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug available. Efflux transporters in the gut wall can also contribute to pre-systemic elimination.
-
Instability in the Gastrointestinal Tract: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.
Q2: How can I determine if solubility or permeability is the main issue for this compound's poor bioavailability?
The Biopharmaceutics Classification System (BCS) is a fundamental framework for characterizing drugs based on their aqueous solubility and intestinal permeability. To classify this compound, you would need to conduct the following key experiments:
-
Solubility Studies: Determine the solubility of this compound in aqueous solutions across a pH range of 1.2 to 6.8, simulating the conditions of the gastrointestinal tract.
-
Permeability Studies: In vitro models like Caco-2 cell monolayers are commonly used to assess the permeability of a drug.
Based on the results, this compound can be categorized into one of the four BCS classes, which will guide the formulation strategy.
Q3: What are the most promising general strategies to enhance the oral bioavailability of poorly soluble drugs?
Several innovative formulation strategies can be employed to overcome the challenges of poor solubility and improve oral bioavailability. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through micronization or nanosizing can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can stabilize it in a higher-energy amorphous state, leading to improved solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, enhance absorption, and potentially offer targeted delivery.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro dissolution studies for different this compound formulations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate control of experimental conditions. | Ensure consistent pH, temperature, and agitation speed of the dissolution medium across all experiments. Use a standardized and calibrated dissolution apparatus. |
| Polymorphism of this compound. | Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates. Characterize the solid-state of the this compound used in your formulations using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). |
| Excipient interactions. | Certain excipients may interact with this compound or affect its dissolution. Conduct compatibility studies and consider the impact of each excipient on the drug's release profile. |
| Inappropriate dissolution medium. | The chosen dissolution medium may not be biorelevant. Consider using simulated gastric and intestinal fluids (SGF and SIF) to better mimic in-vivo conditions. |
Issue 2: A promising in-vitro formulation of this compound shows poor in-vivo bioavailability in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism. | The formulation may have successfully increased dissolution, but the drug is being rapidly metabolized in the liver. Investigate the metabolic profile of this compound. Strategies to mitigate this include the use of metabolism inhibitors (if ethically and clinically viable) or formulations that promote lymphatic absorption, such as lipid-based systems. |
| Efflux by transporters like P-glycoprotein (P-gp). | This compound may be a substrate for efflux transporters in the intestinal wall, pumping it back into the gut lumen. Co-administration with a P-gp inhibitor in pre-clinical studies can help determine if this is a significant barrier. |
| Poor in-vitro/in-vivo correlation (IVIVC). | The in-vitro dissolution test may not accurately predict in-vivo performance. Refine the in-vitro model to be more biorelevant, considering factors like gastrointestinal transit times and the presence of bile salts. |
| Gastrointestinal instability. | The drug may be degrading in the stomach or intestines. Consider enteric-coated formulations to protect the drug from the acidic stomach environment. |
Data Presentation: Comparison of Formulation Strategies for this compound
The following table summarizes hypothetical pharmacokinetic data for different this compound formulations, illustrating the potential improvements in oral bioavailability.
| Formulation Strategy | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Aqueous Suspension) | 10 | 150 ± 25 | 2.0 ± 0.5 | 600 ± 110 | 100 |
| Micronized this compound | 10 | 320 ± 40 | 1.5 ± 0.3 | 1350 ± 200 | 225 |
| This compound Solid Dispersion (with PVP K30) | 10 | 750 ± 90 | 1.0 ± 0.2 | 3900 ± 450 | 650 |
| This compound-SEDDS | 10 | 980 ± 120 | 0.8 ± 0.2 | 5500 ± 600 | 917 |
| This compound Nanoparticles (PLGA) | 10 | 1200 ± 150 | 1.2 ± 0.3 | 7200 ± 850 | 1200 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of a 1:1 mixture of dichloromethane and methanol in a round-bottom flask.
-
Sonicate for 15 minutes to ensure a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: In-vitro Dissolution Study of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) without enzymes.
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Place a quantity of the this compound formulation equivalent to a 10 mg dose into each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Experimental Workflow for Improving Oral Bioavailability
Caption: A stepwise workflow for enhancing the oral bioavailability of this compound.
Potential Cellular Pathways for Drug Absorption
Caption: Overview of potential absorption pathways for oral drug delivery.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. upm-inc.com [upm-inc.com]
Validation & Comparative
Nomelidine (Norzimelidine) in the Landscape of Selective Serotonin Reuptake Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Nomelidine, also known as Norzimelidine, is the active metabolite of Zimelidine, one of the first selective serotonin reuptake inhibitors (SSRIs) to be developed. While Zimelidine itself was withdrawn from the market due to rare but serious side effects, the pharmacological profile of its active metabolite, this compound, remains a subject of scientific interest for its high selectivity for the serotonin transporter (SERT). This guide provides an objective comparison of this compound's performance with other prominent SSRIs, supported by available experimental data.
Performance Comparison: A Quantitative Overview
To facilitate a direct comparison of the pharmacological profiles of this compound and other widely recognized SSRIs, the following tables summarize key quantitative data. It is important to note that specific binding affinity data (Kᵢ values) for this compound (Norzimelidine) is scarce in publicly available literature. Therefore, the data presented here for Zimelidine, the parent compound of this compound, is used as a surrogate to approximate the binding profile of its active metabolite. Norzimelidine is recognized as being the more potent and active molecule.[1][2]
Table 1: Comparative Binding Affinities (pKᵢ) of Zimelidine and Other SSRIs for Monoamine Transporters
| Compound | pKᵢ at SERT | pKᵢ at NET | pKᵢ at DAT | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| Zimelidine | 6.14 | 4.93 | - | ~16.2 | - |
| Fluoxetine | 6.62 | 5.5 | 5.42 | ~13.2 | ~15.8 |
| Fluvoxamine | 5.89 | 6.09 | 5.03 | ~0.63 | ~7.2 |
| Paroxetine | 7.4 | 5.86 | 6.31 | ~34.7 | ~12.3 |
| Sertraline | - | 6.38 | 7.60 | - | - |
| Escitalopram | 6.45 | 5.78 | 5.2 | ~4.7 | ~17.8 |
Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKᵢ values (Kᵢ(NET or DAT) / Kᵢ(SERT)). Data for Zimelidine and other SSRIs are compiled from various sources for comparative purposes. The absence of a value is denoted by "-".
Table 2: Comparative Inhibition of Serotonin Reuptake (IC₅₀ values in nM)
| Compound | IC₅₀ for Serotonin Reuptake (nM) |
| This compound (Norzimelidine) | Potent inhibitor (Specific value not available) |
| Fluoxetine | 1 - 5 |
| Fluvoxamine | 4 - 10 |
| Paroxetine | 0.1 - 0.5 |
| Sertraline | 0.2 - 1 |
| Citalopram | 1 - 6 |
Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of serotonin reuptake. Lower values indicate greater potency. The data is compiled from various in vitro studies and may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
Norzimelidine and Fluoxetine: A Comparative Analysis of Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of norzimelidine and fluoxetine, focusing on their efficacy as serotonin reuptake inhibitors. The information presented is curated from various scientific studies to offer an objective overview supported by experimental data.
Introduction
Norzimelidine, the primary active metabolite of zimelidine, and fluoxetine are both potent inhibitors of the serotonin transporter (SERT), playing a crucial role in the regulation of serotonin levels in the synaptic cleft.[1] While both compounds are recognized for their selective serotonin reuptake inhibition (SSRI) properties, they exhibit distinct pharmacological profiles.[2] Understanding these differences is vital for the development of novel antidepressant therapies and for the nuanced application of these compounds in research.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of norzimelidine and fluoxetine on the serotonin transporter is a key determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor binding affinity (Ki). While direct comparative studies providing these values under identical experimental conditions are limited, the following tables summarize the available data from various sources. It is important to note that variations in experimental protocols can influence these values.
Table 1: Serotonin Reuptake Inhibition Data
| Compound | Parameter | Value | Species/System | Reference |
| Norzimelidine | Inhibition | Pronounced | Human Platelets / Rat Hypothalamic Synaptosomes | [3] |
| Fluoxetine | 5-HT IC50 | 17 nM | Not Specified | |
| R-Fluoxetine Ki | 1.4 nmol/L | Human SERT | ||
| S-Fluoxetine Ki | 68 nM | Human CYP2D6 | ||
| (S)-Fluoxetine 5-HT IC50 | 16 nM | Not Specified | ||
| (R)-Fluoxetine 5-HT IC50 | 21 nM | Not Specified | ||
| Norfluoxetine (Metabolite of Fluoxetine) | 5-HT IC50 | 17 nM | Not Specified | |
| (S)-Norfluoxetine 5-HT IC50 | 20 nM | Not Specified | ||
| (R)-Norfluoxetine 5-HT IC50 | 268 nM | Not Specified |
Note: The data presented is compiled from multiple studies and may not be directly comparable due to differing experimental conditions.
Fluoxetine and its active metabolite, norfluoxetine, have been more extensively characterized in terms of their quantitative inhibitory potential. The enantiomers of fluoxetine show comparable potency, whereas the enantiomers of norfluoxetine exhibit a marked difference in their ability to inhibit serotonin uptake.
Experimental Protocols
The determination of IC50 and Ki values for serotonin reuptake inhibition typically involves in vitro assays using either isolated nerve terminals (synaptosomes) or cell lines expressing the human serotonin transporter (hSERT).
Serotonin Reuptake Inhibition Assay Using Synaptosomes
This method measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
Workflow for Synaptosomal Serotonin Reuptake Assay
Caption: Workflow of a typical synaptosomal serotonin reuptake assay.
Detailed Steps:
-
Synaptosome Preparation:
-
Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose solution.
-
The homogenate undergoes differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).
-
Further purification is achieved through sucrose density gradient centrifugation.
-
-
Uptake Assay:
-
Purified synaptosomes are pre-incubated with varying concentrations of the test compound (norzimelidine or fluoxetine).
-
Radiolabeled serotonin (e.g., [3H]5-HT) is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined period at a physiological temperature (e.g., 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, which also requires the Michaelis-Menten constant (Km) of serotonin for the transporter.
-
Signaling Pathway: Serotonin Reuptake and Inhibition
The serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission. It functions by clearing serotonin from the synaptic cleft, thereby terminating its signaling. SSRIs like norzimelidine and fluoxetine bind to SERT and block this reuptake process.
Mechanism of Serotonin Reuptake and Inhibition by SSRIs
Caption: Simplified diagram of serotonin reuptake and its inhibition by SSRIs.
The binding of SSRIs to the serotonin transporter allosterically inhibits the binding and translocation of serotonin. This leads to an increased concentration and prolonged presence of serotonin in the synaptic cleft, enhancing its action on postsynaptic receptors.
Conclusion
Both norzimelidine and fluoxetine are effective inhibitors of serotonin reuptake. While fluoxetine's inhibitory profile has been extensively quantified, similar detailed data for norzimelidine is less available in the public domain. The provided experimental protocols offer a standardized framework for conducting direct comparative studies to further elucidate the subtle but potentially significant differences in their mechanisms of action. Such research is essential for advancing the design of next-generation antidepressants with improved efficacy and side-effect profiles.
References
- 1. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antidepressant agents desipramine, fluoxetine, fluvoxamine and norzimelidine inhibit uptake of [3H]noradrenaline and [3H]5-hydroxytryptamine in slices of human and rat cortical brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of zimelidine and desipramine on serotonin and noradrenaline uptake mechanisms in relation to plasma concentrations and to therapeutic effects during treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Norzimelidine and Sertraline: Efficacy, Mechanism, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological profiles of norzimelidine, the active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI) zimelidine, and sertraline, a widely prescribed second-generation SSRI. Due to the withdrawal of zimelidine from the market in the early 1980s because of rare but serious side effects, direct head-to-head clinical trial data comparing its efficacy with sertraline is unavailable. This comparison, therefore, synthesizes data from individual studies to objectively evaluate their respective mechanisms of action, receptor binding affinities, and safety profiles.
Mechanism of Action: Targeting the Serotonin Transporter
Both norzimelidine and sertraline exert their primary therapeutic effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2] This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission, which is believed to be a key factor in alleviating symptoms of depression and other mood disorders.[2]
Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT).[3] While its primary action is on SERT, it also exhibits weak inhibitory effects on the neuronal uptake of norepinephrine and dopamine.[2]
Norzimelidine , the main active metabolite of zimelidine, is also a potent inhibitor of 5-HT neuronal uptake. Research indicates that norzimelidine may be responsible for most of the pharmacological activity of zimelidine. Unlike sertraline's more selective profile at therapeutic doses, norzimelidine has been shown to have a weak inhibitory effect on the uptake of noradrenaline in vivo.
Quantitative Comparison of Pharmacological Properties
The following tables summarize key quantitative data for norzimelidine and sertraline, providing a basis for comparison of their pharmacological characteristics.
Table 1: Receptor Binding Affinity (Ki, nM)
| Target | Norzimelidine | Sertraline |
| Serotonin Transporter (SERT) | Data not available in comparable format | 0.29 |
| Norepinephrine Transporter (NET) | Weak inhibitor | 5.9 |
| Dopamine Transporter (DAT) | Negligible effect | 25 |
| Sigma-1 Receptor | Data not available | 14.7 |
| Muscarinic Receptors | Negligible action | Low affinity |
| Histamine H1 Receptors | Negligible action | Low affinity |
| Alpha-1 Adrenergic Receptors | Negligible action | 108.3 (α2A) |
Note: Lower Ki values indicate higher binding affinity. Data for Sertraline is compiled from various sources. Direct comparative Ki values for Norzimelidine are scarce due to its early withdrawal.
Table 2: Pharmacokinetic Parameters
| Parameter | Norzimelidine (from Zimelidine) | Sertraline |
| Half-life | 19.4 ± 3.6 hours | 26 hours (range 13-45 hours) |
| Protein Binding | 71.9 ± 3.4% (unbound fraction 28.1%) | ~98% |
| Metabolism | N/A (active metabolite) | Primarily hepatic via CYP2B6, CYP2C19, CYP3A4 |
| Primary Active Metabolite | N/A | Desmethylsertraline (substantially weaker) |
Experimental Protocols
Receptor Binding Affinity Assays (General Methodology)
Receptor binding affinities, typically expressed as Ki values, are determined through in vitro competitive radioligand binding assays. A generalized protocol involves:
-
Preparation of Cell Membranes: Tissues or cells expressing the target receptor (e.g., SERT, NET) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) at a fixed concentration and varying concentrations of the test compound (e.g., sertraline or norzimelidine).
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated, often by rapid filtration. The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Visualizing Molecular Pathways and Experimental Logic
The following diagrams illustrate the primary mechanism of action for both compounds and a logical workflow for comparing antidepressant efficacy.
Caption: Mechanism of action for Sertraline and Norzimelidine.
Caption: Workflow for a comparative clinical trial of antidepressant efficacy.
Side Effect Profile and Safety Considerations
A critical point of differentiation between these two compounds lies in their safety profiles.
Sertraline is associated with a range of common side effects, many of which are typical for the SSRI class. These include nausea, headache, insomnia, diarrhea, dry mouth, and sexual dysfunction. While generally considered to have a favorable safety profile, serious side effects can occur, such as serotonin syndrome, an increased risk of suicidal thoughts in younger populations, and potential for withdrawal symptoms upon discontinuation.
Zimelidine (and its metabolite Norzimelidine) was withdrawn from the market due to rare but severe adverse effects. The most significant of these was the development of Guillain-Barré syndrome, a serious autoimmune disorder affecting the peripheral nervous system. Other reported side effects included dry mouth, increased sweating, vertigo, and nausea. Hypersensitivity reactions involving multiple organs were also reported.
Conclusion
While both norzimelidine and sertraline function as selective serotonin reuptake inhibitors, key differences exist in their pharmacological and safety profiles. Sertraline exhibits a high degree of selectivity for the serotonin transporter with a well-documented, albeit not benign, safety profile that has allowed for its widespread clinical use. In contrast, norzimelidine, while an effective 5-HT reuptake inhibitor with some additional effects on noradrenaline, is associated with the severe and unpredictable risk of Guillain-Barré syndrome that led to the withdrawal of its parent drug, zimelidine.
References
Comparative Analysis of Nomifensine's Binding Affinity to the Serotonin Transporter Versus Other SSRIs
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of nomifensine to the serotonin transporter (SERT) relative to several common selective serotonin reuptake inhibitors (SSRIs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the pharmacological profiles of these compounds.
Introduction
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. It is the primary target for the widely prescribed class of antidepressant medications known as SSRIs. The therapeutic efficacy of these drugs is directly related to their ability to bind to SERT with high affinity and selectivity, leading to an increase in the extracellular concentration of serotonin.
Nomifensine, a tetrahydroisoquinoline derivative, was formerly marketed as an antidepressant but was withdrawn due to safety concerns. Pharmacologically, it is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), with a notably different mechanism of action compared to SSRIs. This guide presents experimental data to quantify the difference in binding affinity between nomifensine and common SSRIs at the human serotonin transporter.
Comparative Binding Affinity Data
The binding affinity of a compound for its target is typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for nomifensine and a selection of commonly prescribed SSRIs at the human serotonin transporter (hSERT).
| Compound | Class | SERT Binding Affinity (Kᵢ in nM) | Reference(s) |
| Nomifensine | NDRI | 874 - 4000 | [1] |
| Paroxetine | SSRI | ~0.07 - 1 | [2][3][4] |
| Escitalopram | SSRI | 0.8 - 6.6 | |
| Sertraline | SSRI | ~1 | |
| Fluoxetine | SSRI | ~1.4 | |
| Citalopram | SSRI | ~4 |
Note: Kᵢ values can vary between studies due to different experimental conditions. The values presented represent a range from the cited literature.
The data clearly illustrates that nomifensine's affinity for the serotonin transporter is significantly lower (by several orders of magnitude) than that of the selective serotonin reuptake inhibitors. This is consistent with its primary classification as an inhibitor of norepinephrine and dopamine transporters.
Experimental Protocols
The binding affinities presented in this guide are predominantly determined through radioligand binding assays . This technique is the gold standard for quantifying the interaction between a ligand and a receptor or transporter.
Principle of the Radioligand Binding Assay
A radioligand binding assay measures the affinity of a test compound (e.g., an SSRI) for a target (e.g., SERT) by assessing its ability to compete with a radioactively labeled ligand that has a known high affinity for the same target. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
General Experimental Protocol for SERT Binding Assay
-
Membrane Preparation:
-
Cells or tissues expressing the human serotonin transporter (hSERT) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the transporter.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Incubation:
-
The prepared membranes are incubated in the presence of:
-
A fixed concentration of a radioligand specific for SERT (e.g., [³H]citalopram or [¹²⁵I]RTI-55).
-
Varying concentrations of the unlabeled test compound (the 'competitor').
-
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the dissociation constant of the radioligand for the transporter.
-
-
-
Visualizations
Signaling Pathway: SSRI Inhibition of Serotonin Reuptake
Caption: SSRI mechanism of action at the synapse.
Experimental Workflow: Radioligand Binding Assay for SERT
Caption: Workflow for determining SERT binding affinity.
References
- 1. nomifensine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 4. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Nomelidine's Selectivity Profile Against Monoamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nomelidine's (nomifensine) performance against other monoamine transporter inhibitors, supported by experimental data. Nomifensine, a tetrahydroisoquinoline antidepressant, exhibits a distinct selectivity profile by potently inhibiting the reuptake of norepinephrine (NE) and dopamine (DA), with a significantly weaker effect on the serotonin (5-HT) transporter. This profile distinguishes it from other classes of antidepressants and psychostimulants.
Comparative Analysis of Monoamine Transporter Inhibition
The inhibitory activity of nomifensine and a selection of other well-characterized monoamine reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is summarized in the table below. The data, presented as IC50 and Kᵢ values, quantify the concentration of the compound required to inhibit 50% of the transporter activity and the binding affinity of the compound for the transporter, respectively. Lower values indicate greater potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| Nomifensine | 48[1] | 6.6[1] | 830[1] | 26[2][3] | 4.7 | 4000 |
| Cocaine | ~200-700 | - | - | - | - | - |
| Bupropion | ~520 | ~1900 | >10000 | 520 | - | - |
| Methylphenidate | 23 | 39 | - | 161 | - | - |
| Mazindol | - | - | - | 1.1 | 38 | 1283 |
| Sertraline | - | - | - | 25 | 420 | 0.29 |
Note: The provided IC₅₀ and Kᵢ values are derived from various in vitro studies, primarily using rat brain synaptosomes or cells expressing human transporters. Experimental conditions can influence these values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of monoamine reuptake inhibition and the general workflow of a radioligand binding assay used to determine transporter affinity.
Caption: Inhibition of monoamine reuptake by nomifensine.
Caption: General workflow for a radioligand binding assay.
Experimental Protocols
The following are detailed methodologies for two key experiments used to determine the selectivity profile of compounds like nomifensine.
Radioligand Binding Assay for Monoamine Transporters
This protocol details the steps for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound for DAT, NET, and SERT.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter, or from specific brain regions of rodents (e.g., striatum for DAT).
-
Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).
-
Varying concentrations of the test compound (e.g., nomifensine).
-
The membrane preparation.
-
-
Control wells for total binding (no test compound) and non-specific binding (a high concentration of a known inhibitor) are included.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding at each concentration of the test compound is plotted against the logarithm of the compound's concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Synaptosome Uptake Assay for Monoamine Transporters
This protocol describes a method to measure the inhibition of neurotransmitter uptake into synaptosomes, which are resealed nerve terminals.
1. Synaptosome Preparation:
-
Brain tissue from a specific region (e.g., striatum for dopamine uptake) is dissected and homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
2. Uptake Assay:
-
The synaptosome preparation is pre-incubated at 37°C.
-
Varying concentrations of the test compound (e.g., nomifensine) are added to the synaptosomes.
-
The uptake reaction is initiated by the addition of a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
The incubation is carried out for a short period (typically a few minutes) at 37°C.
3. Termination and Measurement:
-
The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor or by conducting the assay at 0-4°C.
4. Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition of specific uptake is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis.
References
Head-to-head comparison of Nomelidine and paroxetine
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed, data-driven comparison of the pharmacological and clinical profiles of nomifensine and paroxetine. While direct head-to-head clinical trials are unavailable due to the different eras of their clinical use, this document synthesizes existing data to offer a thorough comparative analysis for research and development purposes.
Executive Summary
Nomifensine, a tetrahydroisoquinoline derivative, and paroxetine, a phenylpiperidine derivative, are both antidepressant agents with distinct mechanisms of action. Nomifensine is a norepinephrine-dopamine reuptake inhibitor (NDRI), while paroxetine is a selective serotonin reuptake inhibitor (SSRI). This fundamental difference in their pharmacological targets results in varied efficacy profiles, side-effect liabilities, and pharmacokinetic properties. Nomifensine was withdrawn from the market in 1986 due to concerns about hemolytic anemia, but its unique pharmacological profile continues to be of interest in neuropharmacology. Paroxetine remains a widely prescribed antidepressant for various depressive and anxiety disorders.
Mechanism of Action
Nomifensine primarily functions by blocking the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors. It has a relatively weak effect on serotonin reuptake.
Paroxetine , in contrast, is a potent and selective inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synapse. It has minimal affinity for norepinephrine and dopamine transporters.
Pharmacodynamics: Receptor Binding Profile
The following table summarizes the in vitro binding affinities (Ki) of nomifensine and paroxetine for the key monoamine transporters. Lower Ki values indicate higher binding affinity.
| Target | Nomifensine (Ki, nM) | Paroxetine (Ki, nM) |
| Serotonin Transporter (SERT) | Weak inhibitor | ~0.1 - 1 |
| Norepinephrine Transporter (NET) | Potent inhibitor | ~35 |
| Dopamine Transporter (DAT) | Potent inhibitor | ~3250 |
Note: Ki values can vary depending on the specific assay conditions and tissue/cell type used.
Pharmacokinetics
The pharmacokinetic profiles of nomifensine and paroxetine show considerable differences, particularly in their half-life and metabolism.
| Parameter | Nomifensine | Paroxetine |
| Bioavailability | ~88% | ~50% (saturable first-pass metabolism) |
| Protein Binding | Not extensively bound | ~95% |
| Half-life | 1.5 - 4 hours | ~21 hours |
| Time to Peak Plasma Concentration | 1 - 2 hours | 5.2 hours |
| Metabolism | Primarily via N-glucuronidation | Extensively by CYP2D6 |
| Excretion | Primarily renal | Renal (64%) and fecal (36%) |
Clinical Efficacy and Safety
As direct comparative trials are not available, this section summarizes the efficacy and safety of each drug based on studies against other antidepressants.
Nomifensine
Clinical trials conducted in the 1970s and 1980s demonstrated that nomifensine was an effective antidepressant, with an efficacy comparable to tricyclic antidepressants (TCAs) such as imipramine and amitriptyline.[1] It was noted for its lack of sedative effects and fewer anticholinergic side effects compared to TCAs.[1] Some studies suggested that nomifensine might be particularly beneficial for patients with retarded depression. However, its use was associated with a risk of immune-mediated hemolytic anemia, which ultimately led to its withdrawal from the market.
Paroxetine
Paroxetine has been extensively studied in numerous clinical trials and has demonstrated efficacy in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, generalized anxiety disorder, and post-traumatic stress disorder.[2][3] In comparative trials, paroxetine has shown similar efficacy to TCAs and other SSRIs.[2] Its side effect profile is typical of SSRIs and includes nausea, somnolence, sexual dysfunction, and discontinuation syndrome.
Experimental Protocols
Radioligand Binding Assay for Transporter Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of a compound for a specific monoamine transporter.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the transporter of interest (e.g., HEK293 cells transfected with the human serotonin transporter) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.
-
Binding Assay: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled ligand specific for the transporter (e.g., [³H]-citalopram for SERT) and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Synaptosomal Monoamine Reuptake Inhibition Assay
This protocol describes a method to measure the functional inhibition of monoamine reuptake by a test compound.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine uptake, cortex for serotonin or norepinephrine uptake) by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle control.
-
Uptake Initiation: Initiate the reuptake process by adding a low concentration of the radiolabeled monoamine (e.g., [³H]-dopamine or [³H]-serotonin).
-
Incubation: Incubate the mixture for a short period at a physiological temperature (e.g., 37°C) to allow for uptake into the synaptosomes.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the amount of radioactivity taken up by the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of monoamine uptake at each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and use non-linear regression to calculate the IC50 value.
Conclusion
Nomifensine and paroxetine represent two distinct classes of antidepressants with fundamentally different mechanisms of action. Nomifensine's profile as a norepinephrine-dopamine reuptake inhibitor offers a different therapeutic approach compared to the selective serotonin reuptake inhibition of paroxetine. While nomifensine's clinical use was curtailed due to safety concerns, its pharmacology provides a valuable reference point for the development of novel antidepressants with broader monoaminergic activity. Paroxetine remains a clinically important medication, though its side effect profile, particularly regarding sexual dysfunction and discontinuation symptoms, necessitates careful patient management. This comparative guide, based on available preclinical and clinical data, provides a framework for understanding the key differences between these two agents and can inform future research in the field of antidepressant drug discovery and development.
References
A Comparative In Vivo Efficacy Analysis: Nortriptyline and Citalopram
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of nortriptyline, a tricyclic antidepressant (TCA), and citalopram, a selective serotonin reuptake inhibitor (SSRI). Due to a lack of direct head-to-head in vivo studies, this guide synthesizes data from separate preclinical investigations to offer a comparative overview of their performance in established animal models of depression.
Core Mechanisms of Action
Nortriptyline primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][2][3][4] Additionally, nortriptyline interacts with other receptors, including histamine, acetylcholine, and 5-hydroxytryptamine receptors.[2]
Citalopram is a highly selective serotonin reuptake inhibitor (SSRI). It specifically blocks the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft. This enhanced serotonergic activity is believed to be the primary mechanism behind its antidepressant effects. Chronic treatment with citalopram has been shown to modulate downstream signaling pathways, including the GSK3β/β-catenin pathway, and may lead to neuroplastic changes such as increased neurogenesis.
Signaling Pathway Overview
To visualize the primary mechanisms of action, the following diagrams illustrate the signaling pathways for nortriptyline and citalopram.
Efficacy in Animal Models of Depression
The following sections detail the efficacy of nortriptyline and citalopram in widely used preclinical models of depression: the Learned Helplessness model and the Forced Swim Test.
Learned Helplessness Model: Nortriptyline
The learned helplessness model is a well-validated animal model of depression where animals exposed to uncontrollable stress subsequently fail to escape aversive situations, even when escape is possible.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Induction of Learned Helplessness: Rats are exposed to inescapable electric shocks. A control group receives escapable shocks or no shocks.
-
Testing: 24 hours after the induction phase, rats are placed in a shuttle box where they can escape a mild foot shock by moving to another compartment. The latency to escape is measured.
-
Drug Administration: Nortriptyline (12.5 mg/kg) is administered intraperitoneally (i.p.) for a specified number of days prior to testing.
Results:
| Treatment Group | Number of Escape Failures (Mean ± SEM) |
| No Shock + Vehicle | 2.3 ± 0.5 |
| Inescapable Shock + Vehicle | 10.1 ± 1.2 |
| Inescapable Shock + Nortriptyline (4 days) | 4.5 ± 0.8 |
| Inescapable Shock + Nortriptyline (6 days) | 3.8 ± 0.7 |
*p < 0.05 compared to Inescapable Shock + Vehicle group. Data synthesized from Telner & Singhal (1981).
Forced Swim Test: Citalopram and a Comparative Perspective
The Forced Swim Test (FST) is a common behavioral test used to screen for antidepressant efficacy. It is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation (a cylinder of water). Antidepressants are expected to increase the duration of active, escape-oriented behaviors.
Experimental Protocol (Citalopram):
-
Animals: Male Wistar rats.
-
Procedure: Rats are placed in a cylinder of water for a pre-test session (e.g., 15 minutes). 24 hours later, they are placed back in the water for a test session (e.g., 5 minutes), during which immobility time is recorded.
-
Drug Administration: Citalopram is administered i.p. at specified doses and times before the test session. For instance, in one study, citalopram was given three times: 24, 5, and 1 hour before the test.
Experimental Protocol (Desipramine vs. Citalopram):
A study by Mogilnicka and Klimek (1977) provides a comparative view, although with desipramine, another TCA with a similar mechanism to nortriptyline.
-
Animals: Male Wistar rats.
-
Procedure: A modified FST was used with a 15-minute pre-swim, followed 24 hours later by a 5-minute test swim. Behavior was scored for immobility, swimming, and climbing.
-
Drug Administration: Citalopram (7.5 and 15 mg/kg) or desipramine (7.5 and 15 mg/kg) was administered i.p. three times: 24, 5, and 1 hour before the test.
Results:
| Treatment Group | Immobility (counts) | Swimming (counts) | Climbing (counts) |
| Vehicle | ~30 | ~17 | ~13 |
| Citalopram (7.5 mg/kg) | Decreased | Increased (~50%) | No significant change |
| Citalopram (15 mg/kg) | Decreased | Increased (~50%) | No significant change |
| Desipramine (7.5 mg/kg) | Decreased | No significant change | Increased |
| Desipramine (15 mg/kg) | Decreased | No significant change | Increased |
Data synthesized from Mogilnicka & Klimek (1977).
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo antidepressant efficacy testing using the Forced Swim Test.
Summary and Conclusion
Based on the available in vivo data, both nortriptyline and citalopram demonstrate significant antidepressant-like efficacy in established animal models.
-
Nortriptyline , consistent with its primary action on norepinephrine reuptake, effectively reverses the behavioral despair phenotype in the learned helplessness model.
-
Citalopram , a selective serotonin reuptake inhibitor, reduces immobility in the forced swim test, primarily by increasing swimming behavior.
While a direct comparative study is lacking, the evidence suggests that both compounds are effective in vivo, likely through their distinct neurochemical mechanisms. The differential effects on specific active behaviors in the forced swim test (climbing vs. swimming) between a TCA like desipramine and an SSRI like citalopram highlight the nuanced impact of these drug classes on behavioral responses to stress.
This guide underscores the importance of selecting appropriate animal models and behavioral endpoints to elucidate the specific in vivo effects of different classes of antidepressants. Further head-to-head preclinical studies would be invaluable for a more direct comparison of the efficacy and underlying neurobiological effects of nortriptyline and citalopram.
References
Comparative Analysis of Nomelidine's Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Nomelidine with various neurotransmitter receptors. Due to the limited availability of direct and comprehensive binding data for this compound, this report utilizes data from its structurally and pharmacologically similar analogue, Nomifensine, as a proxy. Nomifensine, like this compound, is a tetrahydroisoquinoline derivative known for its effects on monoamine neurotransmitters. This guide summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for understanding the off-target interaction profile of this class of compounds.
Quantitative Cross-Reactivity Profile of Nomifensine
The following table summarizes the binding affinities (Ki) of Nomifensine for various monoamine transporters and other receptors, compiled from multiple in vitro studies. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Ligand | Species | Assay Type | Ki (nM) | Reference(s) |
| Dopamine Transporter (DAT) | Nomifensine | Human | Radioligand Binding ([³H]WIN 35,428) | 10 - 79 | [1] |
| Nomifensine | Human | Dopamine Uptake Inhibition | 16.5 - 281.84 | [1][2] | |
| [³H]Nomifensine | Rat/Rabbit | Radioligand Binding | 80 | [3] | |
| Norepinephrine Transporter (NET) | Nomifensine | Human | Radioligand Binding | 3.8 | [1] |
| Nomifensine | Rat | Norepinephrine Uptake Inhibition | 4.7 - 6.6 | ||
| Serotonin Transporter (SERT) | Nomifensine | Human | Radioligand Binding | 874 - 2057 | |
| Nomifensine | Rat | Serotonin Uptake Inhibition | 4000 | ||
| Dopamine D2 Receptor | Nomifensine | Rat | Radioligand Binding ([³H]raclopride) | Weak affinity, no significant effect on number or affinity | |
| Adrenergic α1 Receptor | Nomifensine | N/A | In vitro binding | Six times less potent than imipramine | |
| Adrenergic α2 Receptor | Nomifensine | N/A | In vitro binding | Twice as potent as imipramine |
Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand used, tissue preparation, and cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. Below are representative protocols for radioligand binding and functional uptake assays for monoamine transporters.
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., Nomifensine) to the Dopamine (DAT), Norepinephrine (NET), or Serotonin (SERT) transporters.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum for DAT, frontal cortex for NET) or cells expressing the transporter of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd value.
-
A range of concentrations of the unlabeled test compound (e.g., Nomifensine).
-
-
For determining non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is used instead of the test compound.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Monoamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
1. Cell/Synaptosome Preparation:
-
Cells stably expressing the transporter of interest (e.g., HEK293-hDAT) are cultured and plated in 96-well plates.
-
Alternatively, synaptosomes (resealed nerve terminals) can be prepared from specific brain regions.
2. Uptake Inhibition:
-
The cells or synaptosomes are washed with an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells/synaptosomes are pre-incubated with various concentrations of the test compound (e.g., Nomifensine) or vehicle for a short period.
-
The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).
-
The incubation is carried out for a short, defined period at 37°C, ensuring the measurement is within the initial linear phase of uptake.
3. Termination and Measurement:
-
The uptake is terminated by rapidly washing the cells/synaptosomes with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The percentage of inhibition of uptake is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Logical Relationships
The primary mechanism of action of Nomifensine, and by extension this compound, is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters (DAT and NET). This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Caption: Inhibition of DAT and NET by Nomifensine.
The diagram above illustrates the primary mechanism of action. Nomifensine blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, resulting in increased stimulation of postsynaptic dopamine and norepinephrine receptors and subsequent downstream signaling.
Caption: Workflow for in vitro cross-reactivity assessment.
This workflow diagram outlines the two primary experimental approaches used to determine the cross-reactivity profile of a compound like Nomifensine. The radioligand binding assay directly measures the affinity of the compound for a specific receptor or transporter, yielding a Ki value. The functional uptake assay assesses the compound's ability to inhibit the biological function of a transporter, providing an IC50 value. Both are essential for a comprehensive pharmacological characterization.
References
A Comparative Guide to Validated Analytical Methods for the Enantiomers of Nomifensine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the separation and quantification of the enantiomers of Nomifensine, a compound structurally similar to Nomelidine. The development of stereoselective analytical methods is crucial for understanding the pharmacological and toxicological profiles of chiral drugs, as enantiomers often exhibit different physiological effects. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC), presenting key performance data in structured tables and detailing experimental protocols.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the enantioselective separation of pharmaceutical compounds. For Nomifensine enantiomers, several approaches utilizing different types of chiral stationary phases (CSPs) and chiral mobile phase additives have been successfully validated.
Comparison of Validated HPLC Methods for Nomifensine Enantiomers
| Parameter | Method 1: Chiral Stationary Phase (Cellulose-based) | Method 2: Chiral Stationary Phase (Pirkle-type) | Method 3: Chiral Mobile Phase Additive |
| Stationary Phase | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Sumichiral OA-4700 ((S)-tert-leucine-(R)-1-(α-naphthyl)ethylamine) | Cyanopropyl |
| Mobile Phase | Hexane:Methanol (96:4 v/v) | Hexane:Dichloroethane:Ethanol:TFA (100:12.5:8.5:0.1 v/v/v/v) | 0.1% Triethylamine in Acetonitrile (pH 4.0 with TFA) with 10 mM β-Cyclodextrin (90:10 v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 0.8 mL/min |
| Detection | UV at 292 nm | UV at 292 nm | UV at 292 nm |
| Resolution (Rs) | Baseline separation achieved | > 1.5 | Baseline separation achieved |
| Key Advantages | Direct separation, good resolution. | High efficiency and good selectivity for a variety of compounds. | Cost-effective as it uses a standard achiral column. |
| Considerations | Higher cost of chiral column. | Requires careful mobile phase optimization. | Indirect method, optimization of additive concentration is critical. |
Experimental Protocols: HPLC
Method 1: Chiral Stationary Phase (Cellulose-based)
-
Column: Chiralcel OD (250 x 4.6 mm, 10 µm).
-
Mobile Phase: Prepare a mixture of Hexane and Methanol in a 96:4 (v/v) ratio.
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Temperature: Maintain the column at ambient temperature.
-
Detection: Monitor the eluent by UV detection at a wavelength of 292 nm.
-
Sample Preparation: Dissolve the Nomifensine sample in the mobile phase to a suitable concentration.
-
Injection Volume: Inject an appropriate volume (e.g., 10 µL) onto the column.
Method 2: Chiral Stationary Phase (Pirkle-type)
-
Column: Sumichiral OA-4700 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of Hexane, Dichloroethane, Ethanol, and Trifluoroacetic acid (TFA) in a 100:12.5:8.5:0.1 (v/v/v/v) ratio.
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Temperature: Maintain the column at ambient temperature.
-
Detection: Monitor the eluent by UV detection at a wavelength of 292 nm.
-
Sample Preparation: Dissolve the Nomifensine sample in the mobile phase.
-
Injection Volume: Inject a suitable volume (e.g., 10 µL).
Method 3: Chiral Mobile Phase Additive
-
Column: Cyanopropyl (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a 0.1% solution of Triethylamine (TEA) in Acetonitrile. Adjust the pH to 4.0 using Trifluoroacetic acid (TFA).
-
Dissolve β-Cyclodextrin in this solution to a final concentration of 10 mM.
-
Prepare the final mobile phase by mixing the β-Cyclodextrin solution with the TEA/Acetonitrile solution in a 90:10 (v/v) ratio.
-
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Detection: Monitor the eluent by UV detection at 292 nm.
-
Sample Preparation: Dissolve the Nomifensine sample in the mobile phase.
-
Injection Volume: Inject an appropriate volume (e.g., 10 µL).
II. Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency alternative for the enantioseparation of chiral compounds. For Nomifensine and similar molecules, cyclodextrins are commonly employed as chiral selectors in the background electrolyte.
Validated CE Method for Nomifensine Enantiomers
| Parameter | Method Details |
| Capillary | Fused silica, e.g., 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | Phosphate buffer (e.g., 50 mM, pH 2.5) containing a chiral selector |
| Chiral Selector | β-Cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin) at optimized concentration |
| Voltage | Typically 15-25 kV |
| Temperature | Controlled, e.g., 25°C |
| Detection | UV detection (e.g., at 214 nm or 292 nm) |
| Validation Parameters | Linearity (r² > 0.99), good precision (RSD < 2%), and accuracy (recovery 98-102%) have been reported for similar compounds.[1][2][3][4] |
| Key Advantages | High separation efficiency, low sample and reagent consumption. |
| Considerations | Method development can be complex, requiring optimization of buffer pH, chiral selector type and concentration, and applied voltage. |
Experimental Protocol: Capillary Electrophoresis
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water, and then the background electrolyte (BGE).
-
Background Electrolyte Preparation: Prepare a phosphate buffer (e.g., 50 mM) and adjust the pH to 2.5. Dissolve the chosen cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in the buffer to the optimized concentration.
-
Sample Preparation: Dissolve the Nomifensine sample in the BGE or a compatible solvent.
-
Injection: Inject the sample using hydrodynamic or electrokinetic injection.
-
Separation: Apply a voltage of approximately 20 kV.
-
Detection: Monitor the separation by UV detection at a suitable wavelength (e.g., 214 nm).
III. Gas Chromatography (GC)
Direct enantioselective GC analysis of underivatized Nomifensine is challenging due to its polarity and low volatility. A common approach for amphetamine-like compounds is derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
Proposed GC-MS Method for Nomifensine Enantiomers (Based on Analogs)
| Parameter | Method Details |
| Derivatization Reagent | N-trifluoroacetyl-L-prolyl chloride (TFAPC) or similar chiral derivatizing agent. |
| Column | Standard achiral column (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium at a constant flow rate. |
| Injection | Split/splitless inlet. |
| Oven Temperature Program | A temperature gradient is typically used to ensure good separation and peak shape. |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. |
| Validation Parameters | For similar amphetamine analogues, methods have been validated with good linearity (r² > 0.99), precision (RSD < 10%), and accuracy (recovery within 85-115%).[5] |
| Key Advantages | High sensitivity and selectivity when coupled with MS. Avoids the cost of a chiral GC column. |
| Considerations | Requires a derivatization step, which can add complexity and potential for error. Method development for derivatization is crucial. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization:
-
Dissolve the Nomifensine sample in an appropriate aprotic solvent.
-
Add a suitable base (e.g., triethylamine) followed by the chiral derivatizing agent (e.g., TFAPC).
-
Heat the mixture to ensure complete reaction.
-
After cooling, the sample can be directly injected or subjected to a simple work-up.
-
-
GC-MS Conditions:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Set to a suitable temperature (e.g., 250°C) with an appropriate split ratio.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the diastereomers.
-
MS Detector: Operate in Electron Ionization (EI) mode and acquire data in SIM mode, monitoring characteristic fragment ions of the derivatized Nomifensine diastereomers.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the development and validation of a chiral analytical method.
References
- 1. Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach [scirp.org]
- 2. Validated capillary electrophoresis assay for the simultaneous enantioselective determination of propafenone and its major metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a capillary electrophoresis method for the simultaneous determination of impurities of escitalopram including the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric profiling of amphetamines in wastewater using chiral derivatisation with gas chromatographic-tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Zimelidine and its Active Metabolite, Norzimelidine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of the selective serotonin reuptake inhibitor (SSRI) zimelidine and its pharmacologically active metabolite, norzimelidine. The data presented is compiled from various human studies and is intended to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of these compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of zimelidine and norzimelidine, derived from studies in healthy human volunteers and specific patient populations.
| Pharmacokinetic Parameter | Zimelidine | Norzimelidine | Reference |
| Elimination Half-life (t½) | 4.7 - 8.4 hours | 19.4 - 24.9 hours | [1][2] |
| Time to Reach Steady State | 3 - 5 days | 3 - 5 days | [1] |
| Bioavailability (Oral) | ~50% (due to first-pass metabolism) | Not directly administered | [1] |
| Protein Binding (Free Fraction) | 8.4 ± 1.8% (in CSF) 8.6 ± 2.2% (by equilibrium dialysis) | 18.3 ± 2.8% (in CSF) 28.1 ± 3.4% (by equilibrium dialysis) | [3] |
| Metabolism | N-demethylation to Norzimelidine | Further metabolism | |
| Excretion (Unchanged in Urine) | ~1.26% of intravenous dose | Low renal clearance |
Metabolic Pathway and Mechanism of Action
Zimelidine is primarily metabolized in the liver via N-demethylation to its active metabolite, norzimelidine. Both compounds are potent inhibitors of serotonin reuptake in the central nervous system, which is believed to be the primary mechanism behind their antidepressant effects.
Experimental Protocols
The pharmacokinetic data presented in this guide are based on several key experimental studies. The general methodologies employed in these studies are outlined below.
Study 1: Single and Multiple Dose Pharmacokinetics in Healthy Volunteers
-
Objective: To determine the pharmacokinetic profile of zimelidine and norzimelidine after single and multiple oral doses.
-
Subjects: Healthy adult male volunteers.
-
Methodology:
-
Drug Administration: A single oral dose of 100 mg zimelidine was administered. In a separate phase, multiple oral doses were administered to achieve steady-state concentrations.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of zimelidine and norzimelidine were determined using high-performance liquid chromatography (HPLC) or gas-liquid chromatography (GLC).
-
-
Analytical Method: HPLC
-
Extraction: Single extraction of basified plasma with diethyl ether.
-
Chromatography: 5-micron silica gel column.
-
Mobile Phase: Aqueous methanolic solution of ammonium nitrate.
-
Detection: Variable-wavelength UV detector.
-
Quantitation Limit: 25 ng/ml.
-
-
Analytical Method: GLC
-
Derivatization: Norzimelidine was derivatized with heptafluorobutyric anhydride.
-
Internal Standard: Loxapine.
-
Sensitivity: 5 ng/ml for both zimelidine and norzimelidine.
-
Study 2: Intravenous and Oral Administration in a Crossover Design
-
Objective: To assess the absolute bioavailability of zimelidine and compare the pharmacokinetics of intravenous and oral administration.
-
Subjects: Five healthy adults.
-
Methodology:
-
Drug Administration: A crossover design was employed where subjects received a 150 mg oral dose and a 20 mg intravenous infusion of zimelidine, with a washout period between administrations.
-
Sample Collection: Blood and urine samples were collected for up to 28 hours after dosing.
-
Analysis: Concentrations of zimelidine and norzimelidine in plasma and urine were determined.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of zimelidine.
Conclusion
Zimelidine is rapidly absorbed and extensively metabolized to its active metabolite, norzimelidine, which has a significantly longer half-life. This contributes to the sustained therapeutic effect of the drug. The pronounced first-pass metabolism of zimelidine results in a moderate oral bioavailability. The pharmacokinetic profiles of both compounds are well-characterized, providing a solid foundation for further research and development in the field of antidepressant therapy.
References
- 1. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of zimelidine and desipramine in man following acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of "Nomelidine": A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of laboratory chemicals is paramount for ensuring a safe research environment. Due to the absence of specific data for a compound named "Nomelidine" in available safety and chemical databases, this guide provides a comprehensive framework for the disposal of an unknown or novel research chemical, alongside specific procedures for the similarly named anti-inflammatory drug, Nimesulide, which may be a possible misspelling.
Researchers and laboratory personnel must always prioritize safety and consult with their institution's Environmental Health and Safety (EHS) department before proceeding with any chemical disposal.[1][2] This guidance is intended to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle any research chemical with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling and preparation for disposal should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]
General Disposal Procedures for an Unknown Research Chemical
In the absence of a specific Safety Data Sheet (SDS) for "this compound," it must be treated as a hazardous substance. The primary and most conservative approach is to arrange for professional disposal by a licensed hazardous waste management company.[1]
Experimental Protocol: General Chemical Waste Segregation and Storage
-
Waste Identification: Label the waste container clearly with the chemical name ("this compound" or the correct chemical identifier if known), quantity, and date.
-
Segregation: Keep the chemical waste separate from other waste streams to prevent accidental and potentially hazardous reactions. It is particularly crucial to avoid mixing with strong oxidizing agents or acids unless part of a specific neutralization protocol under controlled conditions.
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid. The original container, if in good condition, is often a suitable choice.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from direct sunlight and heat sources, pending collection by a certified hazardous waste disposal service.
Disposal Procedures for Nimesulide
Should "this compound" be a misspelling of "Nimesulide," a non-steroidal anti-inflammatory drug (NSAID), the following information from its Safety Data Sheet (SDS) is pertinent.
Quantitative Data from Nimesulide SDS
| Property | Value | Source |
| Acute Toxicity (Oral) | Toxic if swallowed (H301) | |
| Intraperitoneal LD50 (mouse) | 216 mg/kg | |
| Intraperitoneal LD50 (rat) | 163 mg/kg | |
| Incompatible Materials | Strong oxidizing agents |
Experimental Protocol: Disposal of Nimesulide Waste
-
Small Quantities (Research Scale):
-
For trace amounts, such as those left in empty vials or on contaminated labware, decontaminate by rinsing with a suitable solvent. The solvent rinse should then be collected as hazardous waste.
-
Grossly contaminated labware should be decontaminated whenever possible before disposal in the normal trash.
-
-
Bulk Quantities:
-
Package the waste Nimesulide in a securely closed and properly labeled container.
-
Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal service. The waste is typically incinerated at a permitted hazardous waste facility.
-
Decision Workflow for Chemical Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal route for a laboratory chemical.
Caption: Decision workflow for the disposal of laboratory chemical waste.
For all disposal procedures, it is the responsibility of the waste generator to ensure that all chemical waste is handled and disposed of in a manner that is safe and compliant with all applicable regulations. When in doubt, always opt for the more conservative approach of professional disposal and consult with your institution's safety experts.
References
Essential Safety and Operational Guide for Handling Nomelidine
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling of Nomelidine, minimizing exposure risks and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The recommended levels of PPE are detailed below and are based on general guidance for handling potent chemical compounds in a research laboratory setting.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations (e.g., weighing, preparing solutions) |
| Eye Protection | Safety glasses with side shields. | Chemical safety goggles or a full-face shield.[3] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Chemical-resistant gloves with proven resistance to the solvent being used. |
| Body Protection | A standard laboratory coat. | A disposable, chemical-resistant gown or coverall. |
| Respiratory | Not generally required for handling small quantities in a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95 or higher) if there is a risk of aerosolization or if working outside of a fume hood. |
Glove Selection and Chemical Compatibility
The selection of appropriate gloves is critical to prevent skin exposure. Since the chemical compatibility of gloves with this compound is unknown, it is essential to select gloves based on their resistance to the solvents used to dissolve or suspend the compound. Always consult the glove manufacturer's chemical resistance charts.
Table 2: General Chemical Resistance of Common Laboratory Gloves
| Glove Material | Good Resistance To | Poor Resistance To |
| Nitrile | Oils, greases, some acids and bases, organic solvents (e.g., hexane, methanol). | Aromatic solvents (e.g., benzene, toluene), halogenated hydrocarbons, ketones. |
| Latex | Water solutions of acids, alkalis, salts, and ketones. | Many organic solvents, oils, greases. |
| Neoprene | Hydraulic fluids, gasoline, alcohols, organic acids, and alkalis. | Aromatic and halogenated hydrocarbons. |
| Butyl | Highly corrosive acids, strong bases, alcohols, aldehydes, ketones, esters. | Aliphatic and aromatic hydrocarbons, halogenated solvents. |
Note: This table provides general guidance. Always test gloves for compatibility with the specific chemicals and conditions of your application.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination. The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the Safe Handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol outlines the steps for safely weighing a solid form of this compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is functioning correctly.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper or boat, vials, and the appropriate solvent.
-
-
Weighing:
-
Tare the analytical balance with the weighing vessel inside.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately.
-
Record the weight and securely close the primary container of this compound.
-
-
Solution Preparation:
-
Carefully add the weighed this compound to a labeled vial.
-
Using a calibrated pipette, add the desired volume of solvent to the vial.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
-
Post-Handling:
-
Decontaminate all equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
Wipe down the work surface in the fume hood.
-
Carefully doff PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent liners should be collected in a designated, labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Store all hazardous waste in a designated, secure satellite accumulation area until it is collected by environmental health and safety personnel.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
